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N-(4-Aminophenyl)-2-fluorobenzamide Documentation Hub

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  • Product: N-(4-Aminophenyl)-2-fluorobenzamide
  • CAS: 273384-72-8

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of N-(4-Aminophenyl)-2-fluorobenzamide Derivatives: An In-Depth Technical Guide

This guide details the thermodynamic stability profile of N-(4-Aminophenyl)-2-fluorobenzamide , a critical pharmacophore in the design of histone deacetylase (HDAC) inhibitors and benzamide-based anti-neoplastic agents.[...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability profile of N-(4-Aminophenyl)-2-fluorobenzamide , a critical pharmacophore in the design of histone deacetylase (HDAC) inhibitors and benzamide-based anti-neoplastic agents.[1]

Executive Summary: The Fluorine Effect in Benzamide Scaffolds[2]

The N-(4-Aminophenyl)-2-fluorobenzamide scaffold represents a privileged structural motif in medicinal chemistry, particularly in the development of Class I HDAC inhibitors (e.g., analogs of Entinostat and Chidamide).[1] Its thermodynamic profile is governed by a unique interplay between conformational locking driven by the ortho-fluorine substituent and the electronic resonance contributed by the para-amino group.[1]

Understanding the thermodynamic stability of this scaffold is not merely about shelf-life; it is about controlling the bioactive conformation . The ortho-fluorine atom is not a passive steric bulk but an active thermodynamic anchor that lowers the entropic penalty of binding by pre-organizing the molecule.

Molecular Thermodynamics & Conformational Locking

The Intramolecular Hydrogen Bond (S(6) Motif)

The defining thermodynamic feature of 2-fluorobenzamides is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between the amide nitrogen proton and the ortho-fluorine atom (


).
  • Enthalpic Stabilization (

    
    ):  This interaction provides approximately 1.5 – 2.5 kcal/mol  of stabilization energy compared to the non-fluorinated analog.
    
  • Entropic Consequence (

    
    ):  By restricting rotation around the 
    
    
    
    bond, the molecule adopts a planar conformation in its ground state. This reduces the entropic cost required to fit into the narrow active sites of enzymes like HDAC1/2.
Resonance and Electronic Distribution

The para-amino group on the aniline ring acts as a strong electron donor (+M effect).

  • Resonance Stabilization: Electron density is pushed from the amino group into the central amide bond. This increases the double-bond character of the

    
     amide bond, significantly raising the rotational barrier and enhancing resistance to nucleophilic hydrolysis.
    
  • Dipole Moment: The opposing dipoles of the C-F bond and the C-NH2 group create a high molecular dipole, which strongly influences crystal packing energies (lattice energy).

Figure 1: Thermodynamic drivers influencing the stability of the N-(4-Aminophenyl)-2-fluorobenzamide scaffold.

Solid-State Thermodynamics (Polymorphism)

The solid-state landscape of fluorinated benzamides is complex due to the competition between the intramolecular


 bond and intermolecular 

hydrogen bonds.
Crystal Packing Forces[1]
  • Primary Interaction: Intermolecular amide-amide hydrogen bonding forming 1D chains (catemers) or dimers.[1]

  • Secondary Interaction:

    
     stacking between the electron-deficient fluorophenyl ring and the electron-rich aminophenyl ring.[1]
    
  • Fluorine Contacts:

    
     interactions often direct the packing. The high electronegativity of fluorine allows it to act as a weak acceptor, stabilizing metastable polymorphs.
    
Polymorph Risk Assessment

This scaffold exhibits enantiotropic polymorphism .

  • Form I (Thermodynamic Stable): Characterized by maximizing density and

    
     interactions.[1] Usually requires high-temperature crystallization or slow evaporation.[1]
    
  • Form II (Kinetic Metastable): Often obtained from rapid precipitation (e.g., anti-solvent addition). It may contain voids or disordered solvent, leading to lower melting points but higher apparent solubility.

Critical Data Point: Analogs such as N-(2,4-difluorophenyl)-2-fluorobenzamide show melting points in the range of 110–112 °C , with high enthalpies of fusion (


), indicating a robust crystal lattice driven by the fluorine stacking [1].[1]

Solution-State Stability & Degradation Pathways[1]

While the solid state is robust, the solution state presents specific vulnerabilities, particularly regarding the aniline nitrogen.

Hydrolytic Stability (pH Dependent)

The 2-fluoro substituent provides steric shielding to the carbonyl carbon, making these derivatives more resistant to hydrolysis than unsubstituted benzamides.

  • Acidic pH (< 2): Protonation of the carbonyl oxygen activates the bond, but the rate is slow due to the electronic deactivation by the fluorophenyl ring.

  • Basic pH (> 10): Direct nucleophilic attack by

    
     is hindered by the ortho-fluorine.[1]
    
Oxidative Degradation (The Critical Liability)

The primary degradation pathway is not hydrolysis, but oxidation of the 4-amino group.

  • Radical Formation: The electron-rich aniline is susceptible to auto-oxidation, forming a radical cation.[1]

  • Dimerization: Radical coupling leads to azo-dimers or phenazine-like structures.[1]

  • Quinone Diimine: Further oxidation leads to highly reactive quinone species that cause discoloration (yellowing/browning) of the API.

Mitigation Strategy: Formulation must include antioxidants (e.g., ascorbic acid, sodium metabisulfite) and exclude light (photolytic instability).

Experimental Protocols for Stability Profiling

To validate the thermodynamic stability of your specific derivative, follow this self-validating workflow.

Protocol: Accelerated Stability & Degradation

Objective: Determine


 and identify degradation products.
  • Preparation: Dissolve compound (1 mg/mL) in MeOH/Water (50:50).

  • Stress Conditions:

    • Acid:[1][2] 0.1 N HCl, 60°C, 24h.

    • Base: 0.1 N NaOH, 60°C, 24h.

    • Oxidation:[1] 3%

      
      , RT, 4h.
      
    • Photo: UV light (ICH Q1B), 24h.

  • Analysis: HPLC-PDA-MS.

    • Column: C18 (high carbon load to retain polar anilines).[1]

    • Mobile Phase: Gradient 5% -> 95% ACN in 0.1% Formic Acid.[1]

    • Detection: 254 nm (amide) and 280-320 nm (oxidized products).[1]

Protocol: Polymorph Screening (Slurry Conversion)

Objective: Identify the thermodynamically stable form (Gibbs Free Energy minimum).

  • Supersaturation: Create a supersaturated solution in 3 diverse solvents (e.g., Ethanol, Ethyl Acetate, Toluene).

  • Slurry: Add excess solid to create a suspension.[1]

  • Equilibration: Stir at two temperatures (25°C and 50°C) for 72 hours. This allows Ostwald ripening where metastable forms dissolve and stable forms grow.

  • Harvest: Filter and analyze via PXRD (Powder X-Ray Diffraction) and DSC (Differential Scanning Calorimetry).

Figure 2: Workflow for establishing the solid-state and chemical stability profile.

Summary Data Table: Physicochemical Properties

ParameterValue / TrendMechanistic Basis
Melting Point High (>110°C typical)Efficient packing due to planar conformation (

).[1]
LogP ~1.5 - 2.5Fluorine increases lipophilicity ("Polar Hydrophobicity").[1]
pKa (Aniline) ~4.5 - 5.0Electron-withdrawing benzamide group lowers basicity of aniline.[1]
pKa (Amide) > 14Very weak acid; deprotonation requires strong bases.
Hydrolysis Rate Slow (

at pH 7)
Steric protection by 2-F; Resonance stabilization.[1]
Oxidation Risk High Electron-rich 4-amino group is prone to radical formation.[1]

References

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide: Synthesis and Crystal Structure. Source: MDPI (Molbank) Significance: Provides crystallographic evidence of the intramolecular

    
     bond and planar conformation in closely related tri-fluorinated benzamide analogs.
    URL:[Link][3]
    
  • Thermodynamics of Fluorinated Benzenesulfonamides Binding to Carbonic Anhydrase. Source: NIH / PubMed Central Significance:[1] Establishes the "ortho-fluorine effect" on binding thermodynamics, specifically the entropic advantage of pre-organized conformations. URL:[Link]

  • Crystal Structures of N-(arylsulfonyl)-4-fluorobenzamides. Source: NIH / PubMed Central Significance:[1] Illustrates the competition between hydrogen bonding and

    
     stacking in fluorinated benzamide derivatives.
    URL:[Link]
    
  • 2-Amino-4-fluorobenzamide (Chemical Properties). Source: PubChem Significance:[1][4][5] Provides baseline physicochemical data for the 2-amino-4-fluoro fragments used in these syntheses. URL:[Link]

Sources

Exploratory

Technical Guide: Ionization &amp; Physicochemical Profiling of N-(4-Aminophenyl)-2-fluorobenzamide

The following technical guide is structured to serve as a definitive reference for the physicochemical characterization of N-(4-Aminophenyl)-2-fluorobenzamide . This document synthesizes theoretical principles with rigor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the physicochemical characterization of N-(4-Aminophenyl)-2-fluorobenzamide . This document synthesizes theoretical principles with rigorous experimental protocols, designed for researchers in medicinal chemistry and pre-formulation.

Executive Summary & Molecule Profile[1][2]

N-(4-Aminophenyl)-2-fluorobenzamide is a critical synthetic intermediate, notably serving as the scaffold for the MEK inhibitor Cobimetinib (Cotellic). Its physicochemical behavior is dominated by the interplay between the lipophilic 2-fluorobenzoyl tail and the ionizable primary aniline head.

Understanding the ionization state (pKa) of this molecule is non-negotiable for optimizing its solubility, membrane permeability, and coupling efficiency during drug substance synthesis.

Structural Identity[2]
  • IUPAC Name: N-(4-aminophenyl)-2-fluorobenzamide[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 230.24 g/mol

  • Key Functional Groups:

    • Primary Amine (Aniline): The sole ionizable center in the physiological pH range.

    • Amide Linker: Neutral and stable; acts as an electron-withdrawing bridge.

    • 2-Fluoro Substituent: Induces an ortho-effect, influencing conformation and lipophilicity.

Physicochemical Properties & Ionization Logic

The Ionization Center

Unlike amphoteric drugs, this molecule functions as a monoprotic weak base . The ionization equilibrium occurs exclusively at the terminal primary amine nitrogen (


).


  • Cationic State (pH < pKa): The molecule carries a +1 charge. This form is highly soluble in aqueous media but has poor membrane permeability.

  • Neutral State (pH > pKa): The molecule is uncharged. This form drives lipophilicity (LogP) and membrane permeation but exhibits minimum intrinsic solubility (

    
    ).
    
Theoretical pKa Derivation

While experimental values for this specific intermediate are often proprietary, we can derive a high-confidence prediction using Structure-Activity Relationships (SAR) and Hammett substituent constants.

  • Baseline: The pKa of p-phenylenediamine is 6.08 .

  • Acylation Effect: Converting one amine to an amide (benzamide) is electron-withdrawing. For N-acetyl-p-phenylenediamine, the pKa drops to ~5.6 .

  • Fluorine Effect: The 2-fluorobenzoyl group exerts a stronger electron-withdrawing inductive effect (-I) than a simple acetyl group. This further reduces the electron density at the distal amine.

Predicted pKa: 4.4 – 4.8

Summary Data Table
PropertyValue (Predicted)Context
pKa (Base) 4.6 ± 0.2 Ionization of primary amine (

)
pKa (Amide) > 15Neutral under physiological conditions
LogP (Neutral) 2.1 – 2.4Moderate lipophilicity; good permeability
LogD (pH 2.0) -0.5Highly soluble (ionized)
LogD (pH 7.4) 2.1Poor solubility (neutral)
Intrinsic Solubility (

)
< 50

g/mL
Limiting factor in neutral buffers

Visualization: Ionization Pathway

The following diagram illustrates the protonation equilibrium and the structural factors influencing the pKa.

IonizationPathway Cation Cationic Form (pH < 4.6) Soluble Equilibrium pKa ≈ 4.6 Cation->Equilibrium - H+ Neutral Neutral Form (pH > 4.6) Permeable Equilibrium->Neutral Neutral->Equilibrium + H+ Struct Structural Factors: 1. Amide withdraws e- density 2. 2-F adds inductive drag Struct->Equilibrium

Figure 1: The protonation equilibrium of N-(4-Aminophenyl)-2-fluorobenzamide. The transition from cationic to neutral dictates the solubility-permeability trade-off.

Experimental Protocols (Determination of pKa)

Method A: Potentiometric Titration (Cosolvent)

Best for: Precise thermodynamic pKa determination of sparingly soluble bases.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).

  • Ionic Strength Adjuster: 0.15 M KCl.

  • Cosolvent: Methanol (MeOH) or Dioxane (HPLC Grade).

  • Analyte: >5 mg of pure N-(4-Aminophenyl)-2-fluorobenzamide.

Protocol Workflow:

  • Preparation: Prepare three titration vessels containing the analyte at different cosolvent ratios (e.g., 30%, 40%, 50% MeOH/Water v/v). Ensure the final concentration is ~1 mM.

  • Acidification: Acidify the sample to pH ~2.0 using 0.1 M HCl. This ensures the amine is fully protonated (

    
    ).
    
  • Titration: Titrate with 0.1 M NaOH under inert gas (

    
     or Argon) to exclude atmospheric 
    
    
    
    . Record pH vs. volume added until pH reaches ~11.0.
  • Data Processing (Bjerrum Plot):

    • Calculate the apparent pKa (

      
      ) for each cosolvent ratio.
      
    • Plot

      
       vs. Weight % of Cosolvent.
      
    • Extrapolation: The Y-intercept of the linear regression represents the aqueous pKa (

      
      ).
      
Method B: UV-Metric Titration (D-PAS)

Best for: High-throughput screening or when sample quantity is limited (< 1 mg).

  • Principle: The UV absorbance spectrum of the aniline changes upon deprotonation (bathochromic shift).

  • Execution: Titrate the sample in a flow cell while monitoring UV absorbance (200–400 nm).

  • Calculation: Use Multiwavelength Analysis (MWA) to deconvolute the spectra of the ionized vs. neutral species and solve for pKa.

Workflow Visualization

The following diagram outlines the decision logic and execution steps for the pKa determination.

ExperimentalWorkflow Start Start: Sample Characterization SolubilityCheck Check Aqueous Solubility (at pH 7) Start->SolubilityCheck HighSol Soluble (> 1 mM) SolubilityCheck->HighSol Yes LowSol Insoluble (< 1 mM) SolubilityCheck->LowSol No (Likely) StandardTitration Standard Potentiometry (Aqueous) HighSol->StandardTitration CosolventTitration Yasuda-Shedlovsky (Methanol/Water) LowSol->CosolventTitration Analysis Data Analysis (Bjerrum Plot / Linear Regression) StandardTitration->Analysis CosolventTitration->Analysis Result Final pKa Value Analysis->Result

Figure 2: Decision tree for selecting the appropriate titration methodology based on solubility.

Implications for Drug Development[5]

Solubility-pH Profile

The solubility (


) at any given pH can be calculated using the Henderson-Hasselbalch equation for a weak base:


  • At pH 1.2 (Gastric): The molecule is >99.9% ionized. Solubility is high (limited only by the counter-ion, e.g., chloride salt).

  • At pH 7.4 (Blood): The molecule is >99% neutral. Solubility equals intrinsic solubility (

    
    ), which is likely poor.
    
  • Formulation Strategy: To ensure bioavailability, this compound should be formulated as a salt (e.g., Hydrochloride or Tosylate) or using amorphous solid dispersions (ASD) to maintain supersaturation in the intestinal lumen.

Synthetic Chemistry

During the synthesis of Cobimetinib, the ionization state of this intermediate controls the nucleophilicity of the amine.

  • Coupling Reactions: When reacting this amine with an electrophile, the pH must be kept above 5.0 to ensure the nitrogen is unprotonated (nucleophilic). Performing the reaction in acidic media will deactivate the amine.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • PubChem Database. (2024). Compound Summary: N-(4-Aminophenyl)-2-fluorobenzamide.[1] National Library of Medicine.

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, logP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism.

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • ChemAxon. (2024). pKa Plugin: Prediction of pKa values based on Hammett constants.

Sources

Foundational

Molecular weight and exact mass calculation for N-(4-Aminophenyl)-2-fluorobenzamide

Executive Summary & Structural Architecture In the high-stakes environment of drug discovery—particularly within the histone deacetylase (HDAC) inhibitor space—distinguishing between positional isomers is critical. N-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Architecture

In the high-stakes environment of drug discovery—particularly within the histone deacetylase (HDAC) inhibitor space—distinguishing between positional isomers is critical. N-(4-Aminophenyl)-2-fluorobenzamide (Formula: C₁₃H₁₁FN₂O ) serves as a vital structural probe, often used as a control fragment or metabolic standard in the analysis of benzamide-class therapeutics (e.g., Entinostat, Mocetinostat).

This guide provides a rigorous framework for the calculation of its molecular weight and exact mass, followed by a self-validating High-Resolution Mass Spectrometry (HRMS) protocol.

Structural Deconstruction

To perform an accurate mass calculation, we must first validate the connectivity. The molecule consists of two primary aromatic domains linked by an amide bond:

  • Domain A (Acyl): A 2-fluorobenzoyl moiety (derived from 2-fluorobenzoic acid).

  • Domain B (Amine): A 1,4-phenylenediamine moiety (attached via one nitrogen).

Chemical Formula Derivation:

  • Benzoyl Ring: C₆H₄F (Substituted at 1, 2) + C=O

    
    C₇H₄FO 
    
  • Amine Ring: C₆H₄ (Substituted at 1, 4) + NH (Amide) + NH₂ (Terminus)

    
    C₆H₇N₂ 
    
  • Total: C₇H₄FO + C₆H₇N₂ - H (lost during bond formation? No, simply sum the parts correctly).

    • Correct Summation: C₁₃H₁₁FN₂O.[1]

Computational Mass Spectrometry

Accuracy in mass spectrometry relies on distinguishing between Average Molecular Weight (used for molarity/stoichiometry) and Monoisotopic Mass (used for MS identification).

IUPAC Atomic Mass Standards (2022)

We utilize the latest IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) data.[2]

ElementSymbolIsotopeExact Mass (Da)Abundance (%)Standard Atomic Weight ( g/mol )
Carbon C¹²C12.00000098.9312.011
Hydrogen H¹H1.00782599.981.008
Nitrogen N¹⁴N14.00307499.6414.007
Oxygen O¹⁶O15.99491599.7615.999
Fluorine F¹⁹F18.998403100.0018.998
Calculation Protocol
A. Average Molecular Weight (MW)

Used for weighing samples and preparing molar solutions.



  • C (13):

    
    
    
  • H (11):

    
    
    
  • F (1):

    
    
    
  • N (2):

    
    
    
  • O (1):

    
    
    
  • Total MW: 230.242 g/mol

B. Monoisotopic Mass (Exact Mass)

Used for HRMS identification ([M+H]⁺).



  • C (13):

    
    
    
  • H (11):

    
    
    
  • F (1):

    
    
    
  • N (2):

    
    
    
  • O (1):

    
    
    
  • Neutral Exact Mass: 230.085541 Da

C. The Protonated Species ([M+H]⁺)

In Electrospray Ionization (ESI) positive mode, the instrument detects the protonated adduct.

  • Mass of Electron: 0.000548 Da (negligible for low res, critical for <1ppm accuracy).

  • Mass of Proton (H⁺):

    
     (Often approximated as adding H mass and subtracting electron mass).
    
  • [M+H]⁺ Calculation:

    
    
    

Experimental Validation: HRMS Workflow

This section details a self-validating protocol to confirm the identity of N-(4-Aminophenyl)-2-fluorobenzamide using LC-Q-TOF or Orbitrap systems.

The Diagnostic Workflow

The following diagram illustrates the logical flow from sample preparation to data validation.

HRMS_Workflow Sample Sample Prep 10 µM in MeOH:H2O (1:1) ESI ESI Source (+) Spray Voltage: 3.5 kV Sample->ESI MS1 Full Scan MS1 Target: 231.0928 m/z ESI->MS1 Filter Mass Accuracy Check < 5 ppm Error? MS1->Filter Filter->Sample Fail (Recalibrate) MS2 MS/MS Fragmentation CID @ 20-30 eV Filter->MS2 Pass Validation Identity Confirmed MS2->Validation Diagnostic Ions Found

Figure 1: Step-by-step decision matrix for HRMS validation of benzamide derivatives.

Fragmentation Logic (MS/MS)

To distinguish this molecule from its isomers (e.g., the 3-fluoro or N-(3-aminophenyl) variants), you must analyze the fragmentation pattern.

  • Primary Cleavage (Amide Hydrolysis): The weakest bond under Collision Induced Dissociation (CID) is the amide C-N bond.

    • Fragment A (Acylium Ion): Cleavage yields the 2-fluorobenzoyl cation.

      • Formula: C₇H₄FO⁺

      • Exact Mass: 123.0241 Da

    • Fragment B (Amine): The leaving group is 1,4-diaminobenzene.

      • Neutral Mass: 108.0687 Da

      • Observed as protonated ion [M+H]⁺ if charge retention swaps: 109.0760 Da

  • Secondary Loss (Neutral Ammonia):

    • The primary amine (-NH₂) on the phenyl ring may undergo neutral loss of NH₃ (17.0265 Da).

    • Precursor (231.0928)

      
       [M+H-NH₃]⁺ = 214.0663 Da .
      
Data Summary Table
ParameterTheoretical ValueAcceptance Criteria (± 5 ppm)
Formula C₁₃H₁₁FN₂ON/A
[M+H]⁺ Exact Mass 231.0928 Da231.0916 – 231.0940 Da
Fragment 1 (Acylium) 123.0241 DaDiagnostic for 2-F-Benzoyl
Fragment 2 (Amine) 109.0760 DaDiagnostic for Phenylenediamine
Isotope Ratio (A+1) ~14.5%± 20% of theoretical

Implications in Drug Discovery

While N-(4-Aminophenyl)-2-fluorobenzamide is a specific chemical entity, its architecture mimics the "Zinc Binding Group" (ZBG) and "Linker" domains of Class I HDAC inhibitors.

  • Structure-Activity Relationship (SAR): The ortho-amino group (2-position on the N-phenyl ring) is typically required for high-affinity zinc chelation in HDAC enzymes (e.g., Tucidinostat). The molecule described here has the amino group at the para (4-position).[1][3][4]

  • Utility: Consequently, this molecule is often used as a negative control in biological assays to prove that HDAC inhibition is driven by the specific ortho-diamine chelation mechanism, or as a synthetic intermediate for PROTAC (Proteolysis Targeting Chimera) linkers where the 4-amino position serves as an attachment point.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[2] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[2][5] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 531936, N-(4-bromophenyl)-2-fluorobenzamide (Structural Analog Reference). PubChem.[6][7] [Link]

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules, 20(3), 3898–3941. (Context on Benzamide SAR). [Link]

Sources

Exploratory

Fluorinated Benzamides: Toxicological Profiling &amp; Safety Architecture

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The incorporation of fluorine into the benzamide scaffold is a cornerstone strategy in medicinal chemistry to enhance metabolic stability,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The incorporation of fluorine into the benzamide scaffold is a cornerstone strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and ligand binding affinity. However, the very physicochemical properties that make fluorinated benzamides (F-benzamides) attractive drug candidates—specifically the strength of the C–F bond (approx. 110 kcal/mol)—introduce distinct toxicological and environmental challenges compared to their non-fluorinated counterparts.

This guide moves beyond generic safety advice to provide a mechanism-based safety architecture. It addresses the "Metabolic Armor" effect of fluorination, interprets GHS variances, and establishes a self-validating handling protocol for high-potency intermediates.

Part 1: The Chemical Rationale & Toxicological Implications

The "Metabolic Armor" Mechanism

In non-fluorinated benzamides, the phenyl ring is a "soft spot" for Phase I metabolism, typically undergoing rapid hydroxylation by Cytochrome P450 enzymes (CYP450), followed by Phase II conjugation and excretion.

The Fluorine Effect: Substituting hydrogen with fluorine (van der Waals radius 1.47 Å vs. 1.20 Å for H) sterically and electronically blocks these metabolic hot spots without significantly altering the steric bulk required for receptor binding.

  • Toxicological Consequence: While this extends the half-life (

    
    ) of the therapeutic agent, it also increases the potential for bioaccumulation . The molecule resists degradation, maintaining systemic exposure longer than predicted by non-fluorinated models.
    
  • Defluorination Risk: Although the aromatic C–F bond is stable, specific metabolic attacks (e.g., nucleophilic aromatic substitution by glutathione) can occur in rare instances, potentially releasing fluoride ions or forming toxic adducts, though this is less common in simple benzamides than in aliphatic fluoro-compounds.

Visualization: Metabolic Divergence

The following diagram illustrates the divergence in metabolic fate between Benzamide and 4-Fluorobenzamide.

MetabolicPathways cluster_0 Standard Metabolism cluster_1 Fluorinated Metabolism Benz Benzamide (Parent) CYP CYP450 Oxidation Benz->CYP High Affinity OH_Benz Hydroxylated Metabolite CYP->OH_Benz Excrete Rapid Renal Excretion OH_Benz->Excrete FBenz 4-Fluorobenzamide Block Metabolic Blockade FBenz->Block C-F Bond Stability Accum Systemic Accumulation Block->Accum Increased t1/2 SlowEx Slow/Unchanged Excretion Accum->SlowEx

Figure 1: Comparative metabolic pathways showing how fluorination blocks standard oxidation, leading to accumulation.

Part 2: GHS Classification & SDS Interpretation[1][2]

Researchers often underestimate F-benzamides, assuming they behave exactly like benzamide. However, the electron-withdrawing nature of fluorine increases the acidity of the amide protons and alters lipophilicity, often shifting the irritation profile.

Comparative Data Table

The table below contrasts the GHS classification of a standard benzamide against a fluorinated analog.

FeatureBenzamide (CAS: 55-21-0)4-Fluorobenzamide (CAS: 824-75-9)Toxicological Implication
Signal Word WarningWarning Similar acute alert level.
Oral Toxicity Acute Tox. 4 (H302)Acute Tox. 4 (H302)*Harmful if swallowed; systemic absorption is efficient.
Skin/Eye Not always classified as irritantH315 / H319 Fluorine polarization increases local irritation potential.
Mutagenicity Suspected (Muta. 2)Data Limited / Not ClassifiedCritical Gap: Do not assume safety due to lack of data.
Target Organ -STOT SE 3 (H335) Respiratory irritation is more pronounced in F-analogs due to dust fineness.

*Note: Classifications can vary by vendor and region (REACH vs. OSHA).

Part 3: Occupational Health & Handling Protocols

The "Self-Validating" Handling System

In high-integrity labs, safety is not just a set of rules; it is a system that flags errors before they become accidents. This protocol for handling solid F-benzamide intermediates includes mandatory "Stop/Go" validation steps.

Scope: Weighing and solubilizing 500mg+ of 4-Fluorobenzamide.

Phase A: Engineering Control Validation (The "Go" Check)
  • Approach Fume Hood: Verify the magnehelic gauge or digital flow monitor reads between 80–100 fpm (0.4–0.5 m/s) face velocity.

  • Validation Step: Hold a tissue strip at the sash opening. It must be pulled inward at a 45° angle.

    • Pass: Proceed.

    • Fail:STOP. Do not open the chemical container.

Phase B: PPE Architecture
  • Hands: Double-gloving is required.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (Extended cuff, 8 mil) or Neoprene.

    • Rationale: Fluorinated compounds often require fluorinated solvents or DCM for solubilization; standard nitrile degrades rapidly against DCM.

  • Respiratory: If handling outside a hood (strictly discouraged) or in large quantities, a P100/N95 particulate respirator is mandatory due to the H335 (Respiratory Irritation) hazard.

Phase C: The Weighing Workflow
  • Anti-Static Protocol: F-benzamides are often fluffy, electrostatic solids. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • Transfer: Use a disposable anti-static spatula.

  • Decontamination (Self-Validating):

    • After weighing, wipe the balance area with a solvent-dampened Kimwipe (e.g., Ethanol).

    • Check: Shine a UV light (365nm) if the specific benzamide is fluorescent (common with conjugated systems) to verify no dust remains.

Workflow Visualization: The Safety Decision Matrix

SafetyProtocol Start Start: Handling F-Benzamide RiskAssess Risk Assessment: Is quantity > 1g? Start->RiskAssess HoodCheck Engineering Check: Face Velocity > 80 fpm? RiskAssess->HoodCheck Yes or No PPE_High PPE Level 2: Double Nitrile + P100 Mask (if potential for aerosol) HoodCheck->PPE_High Yes (>1g) PPE_Std PPE Level 1: Std Nitrile + Lab Coat HoodCheck->PPE_Std Yes (<1g) Stop STOP WORK Call EHS HoodCheck->Stop No (<80 fpm) Action Perform Weighing (Use Ionizer) PPE_High->Action PPE_Std->Action Decon Decontamination: Solvent Wipe + UV Check Action->Decon Waste Disposal: High-Temp Incineration Decon->Waste

Figure 2: Decision matrix for handling fluorinated benzamides, emphasizing engineering checks.

Part 4: Environmental Fate & Ecotoxicity[3]

The C–F bond is the strongest single bond in organic chemistry. This confers "persistence" to these compounds. While simple F-benzamides are not "PFAS" in the regulatory sense of long-chain perfluoroalkyl substances, they share the characteristic of environmental recalcitrance.

  • Biodegradability: F-benzamides are generally not readily biodegradable (OECD 301 series). The bacteria capable of cleaving the aromatic ring in benzamide often fail to cleave the fluorinated analog due to the steric and electronic repulsion of the fluorine atom.

  • Disposal Directive:

    • NEVER dispose of F-benzamides down the drain.

    • Mandatory: Collect in "Halogenated Organic Waste" streams.

    • Destruction: Requires high-temperature incineration (>1100°C) to ensure mineralization of the C–F bond and capture of HF gas by scrubbers.

Part 5: Emergency Response (SDS Section 4/6)

In the event of exposure, the presence of fluorine dictates specific nuances in first aid, particularly regarding eye irritation.

  • Eye Contact (H319):

    • Immediate Action: Rinse cautiously with water for 15 minutes .

    • Nuance: Unlike simple dusts, fluorinated aromatics can be lipophilic. If irritation persists, isotonic saline is preferred over tap water if available immediately.

  • Skin Contact (H315):

    • Wash with soap and water.[1] Do not use alcohol or solvents (like DMSO/Acetone) to clean skin, as this may drive the fluorinated compound transdermally, increasing systemic toxicity.

  • Spill Cleanup:

    • Do not dry sweep. This generates dust (inhalation hazard H335).

    • Protocol: Wet the powder with a compatible solvent (or water if solubility allows) and wipe up with absorbent pads. Place in a sealed bag labeled "Fluorinated Waste."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71572, 4-Fluorobenzamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-Fluorobenzamide - GHS Classification and Labelling.[2] Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[3][4][5] Chemical Society Reviews. (Context: Metabolic stability of C-F bonds). Retrieved from [Link]

  • American Chemical Society (ACS). Chemical Health & Safety: Guidelines for Handling Fluorinated Compounds. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Coupling Protocols for 2-Fluorobenzoyl Chloride

Abstract The 2-fluorobenzoyl moiety is a critical pharmacophore in medicinal chemistry, often used to modulate metabolic stability and lipophilicity.[1] However, the introduction of the ortho-fluorine atom creates a uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-fluorobenzoyl moiety is a critical pharmacophore in medicinal chemistry, often used to modulate metabolic stability and lipophilicity.[1] However, the introduction of the ortho-fluorine atom creates a unique reactivity profile compared to unsubstituted benzoyl chloride. The high electronegativity of fluorine increases the electrophilicity of the carbonyl carbon via inductive effects ($ -I


 S_NAr $) side reactions.

Critical Parameter Analysis

To achieve reproducible high yields, three mechanistic factors must be balanced.

Electronic Activation & Hydrolysis Risk

The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect.

  • Impact: The carbonyl carbon is significantly more electrophilic than in benzoyl chloride.

  • Consequence: The reagent is "hot." It reacts rapidly with amines but is also extremely moisture-sensitive. Strict anhydrous handling is not optional; it is a critical process parameter.

The Trap (Side Reaction)

While rare under mild conditions, the carbonyl group acts as an electron-withdrawing group (EWG) activating the benzene ring. In the presence of strong nucleophiles (unhindered primary amines) and elevated temperatures (>40°C), the fluoride leaving group can be displaced via Nucleophilic Aromatic Substitution ($ S_NAr $), leading to aniline byproducts rather than the desired amide.

  • Control Strategy: Maintain reaction temperature

    
     during addition and avoid large excesses of amine.
    
Steric Considerations

Although fluorine is relatively small (Van der Waals radius ~1.47 Å), its ortho position creates a "steric gate."

  • Impact: Nucleophilic attack is directionally constrained.

  • Optimization: For bulky amines, use a non-nucleophilic base (DIPEA) rather than Pyridine to prevent the formation of acyl-pyridinium intermediates that may be too crowded to react efficiently.

Decision Matrix: Protocol Selection

Use the following logic flow to select the appropriate protocol for your substrate.

ProtocolSelection Start Start: Select Amine Substrate Solubility Is the Amine Soluble in Organic Solvent (DCM, THF, EtOAc)? Start->Solubility Yes Yes Solubility->Yes No No (e.g., Amino Acids, Salts) Solubility->No ProtoA PROTOCOL A: Anhydrous Homogeneous Coupling (DCM/DIPEA) Yes->ProtoA High Yield / Moisture Sensitive ProtoB PROTOCOL B: Schotten-Baumann Biphasic (DCM/Water/NaOH) No->ProtoB Robust / Scale-up Friendly

Figure 1: Decision matrix for selecting the optimal coupling protocol based on amine solubility.

Protocol A: Anhydrous Homogeneous Coupling

Best For: Pharmaceutical intermediates, hydrophobic amines, and small-scale discovery synthesis. Mechanism: Nucleophilic addition-elimination in a single organic phase.

Reagents & Equipment[2][3][4]
  • Substrate: Primary or Secondary Amine (1.0 equiv).

  • Reagent: 2-Fluorobenzoyl chloride (1.1 – 1.2 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv). Note: DIPEA is preferred over TEA to minimize nucleophilic competition.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M – 0.2 M concentration).

  • Atmosphere: Dry Nitrogen or Argon balloon.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Solubilization: Add the Amine (1.0 equiv) and DIPEA (1.5 equiv) to the flask. Dissolve in anhydrous DCM.

  • Thermal Control (Critical): Cool the solution to 0°C using an ice/water bath.

    • Why? Cooling suppresses the rate of potential

      
       side reactions and controls the exotherm of the highly reactive acid chloride.
      
  • Addition: Add 2-Fluorobenzoyl chloride (1.1 equiv) dropwise over 5–10 minutes.

    • Observation: Slight fuming may occur; ensure good venting.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Endpoint: Reaction is typically complete within 1–2 hours due to the activated nature of the 2-fluoro ring.

  • Quench & Work-up:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove unreacted amine/DIPEA).

    • Wash with Sat.

      
        (to remove 2-fluorobenzoic acid byproduct).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      

Protocol B: Biphasic Schotten-Baumann Conditions

Best For: Amino acids, water-soluble amines, and large-scale synthesis where anhydrous solvents are cost-prohibitive. Mechanism: Interfacial reaction where the base scavenges protons in the aqueous phase, driving equilibrium.

Reagents
  • Substrate: Amine or Amino Acid (1.0 equiv).

  • Reagent: 2-Fluorobenzoyl chloride (1.2 – 1.5 equiv).

  • Base: 10% NaOH (aq) or

    
     (aq) (2.0 – 3.0 equiv).
    
  • Solvent: DCM, Diethyl Ether, or Toluene.

Step-by-Step Procedure
  • Aqueous Phase: Dissolve the amine in the aqueous base solution (3 equiv of base) in a flask or reactor.

  • Organic Phase: Dissolve 2-Fluorobenzoyl chloride in the organic solvent (e.g., DCM).

  • Interfacial Mixing: Add the organic phase to the rapidly stirring aqueous phase.

    • Note: Vigorous stirring is essential to maximize the surface area of the interface.

  • Reaction: Stir at RT for 4–12 hours.

    • Optimization: If the acid chloride hydrolyzes too fast (indicated by low yield), cool the biphasic mixture to 0°C before addition.

  • Work-up:

    • Separate the layers.

    • If product is in organic layer: Wash with 1M HCl, Brine, Dry, Concentrate.

    • If product is in aqueous layer (e.g., Amino Acids): Acidify the aqueous layer carefully with HCl to precipitate the product or extract into EtOAc.

Troubleshooting & Mechanistic Insights

Common Failure Modes
ObservationProbable CauseCorrective Action
Low Yield / High Acid Content Hydrolysis: The 2-fluoro group makes the chloride extremely labile to moisture.Ensure reagents are fresh. Switch to Protocol A with strictly anhydrous solvents.
Secondary Peak (M+ Aniline)

Reaction:
The amine attacked the C-F bond instead of the C-Cl bond.
Strictly maintain 0°C during addition. Avoid large excesses of amine.
Incomplete Reaction HCl Inhibition: The HCl byproduct has protonated the unreacted amine, rendering it non-nucleophilic.Increase Base (DIPEA) stoichiometry to 2.5 equiv.
Reaction Workflow Visualization

ReactionWorkflow cluster_inputs Reagents cluster_outcomes Pathways Amine Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack at C=O (Fast) SideProd2 Aniline Derivative (SNAr Side Reaction) Amine->SideProd2 Attack at C-F (High Temp) AcidCl 2-Fluoro- benzoyl chloride AcidCl->Intermediate Product Desired Amide (Main Pathway) Intermediate->Product -HCl (Base Assisted) SideProd1 Benzoic Acid (Hydrolysis) Intermediate->SideProd1 +H2O (Moisture)

Figure 2: Mechanistic pathways showing the competition between Amide formation, Hydrolysis, and Nucleophilic Aromatic Substitution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9808, 2-Fluorobenzoyl chloride. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for amide coupling mechanisms).

Sources

Application

HPLC method development for detecting N-(4-Aminophenyl)-2-fluorobenzamide

An Application Note and Protocol for the Development of a High-Performance Liquid Chromatography (HPLC) Method for the Detection of N-(4-Aminophenyl)-2-fluorobenzamide Abstract This application note provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a High-Performance Liquid Chromatography (HPLC) Method for the Detection of N-(4-Aminophenyl)-2-fluorobenzamide

Abstract

This application note provides a comprehensive and systematic guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(4-Aminophenyl)-2-fluorobenzamide. This molecule, containing both an aromatic amine and a fluorinated benzamide moiety, is representative of structures encountered in pharmaceutical development as active pharmaceutical ingredients (APIs), intermediates, or impurities. As a Senior Application Scientist, this guide is structured to provide not just a protocol, but the underlying scientific rationale for each decision in the method development process. The methodology follows a logical progression from initial analyte characterization and method scouting to fine-tuning optimization and full validation according to the International Council for Harmonisation (ICH) guidelines.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and scientifically sound HPLC method.

Analyte Characterization and Its Impact on Method Design

A foundational understanding of the analyte's physicochemical properties is paramount for efficient method development.[3][4] N-(4-Aminophenyl)-2-fluorobenzamide possesses distinct chemical features that directly inform our analytical strategy.

Chemical Structure:

Caption: Chemical Structure of N-(4-Aminophenyl)-2-fluorobenzamide.

  • Hydrophobicity: The presence of two phenyl rings imparts significant non-polar character, making this compound ideally suited for Reversed-Phase (RP) chromatography. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.

  • Ionizable Group: The primary aromatic amine (-NH₂) is a basic functional group. Its state of ionization is pH-dependent. At a pH below its pKa (typically ~4-5 for anilines), the amine group will be protonated (-NH₃⁺), making the molecule more polar and less retained on a non-polar column. At a pH above its pKa, it will be in its neutral, more hydrophobic form, leading to stronger retention. This pH-dependent behavior is the most critical parameter to control for achieving reproducible retention and good peak shape.

  • UV Chromophore: The benzamide system and the aminophenyl group are strong chromophores, meaning they absorb ultraviolet (UV) light. This makes UV detection a straightforward and highly suitable choice. A preliminary UV scan of the analyte dissolved in the mobile phase is recommended to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity. For similar structures, this is often in the 254-280 nm range.[5][6]

A Systematic Strategy for HPLC Method Development

Our approach is not a random walk but a structured, multi-step process designed to efficiently arrive at a robust and optimized method. This workflow minimizes trial and error and is grounded in chromatographic principles.[3]

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Goal Analyte Characterization Scouting Column Selection (C18) Mobile Phase Screening (ACN vs. MeOH) pH Screening (e.g., pH 3, 5, 7) Start->Scouting InitialGradient Run Broad Scouting Gradient (e.g., 5-95% B in 20 min) Scouting->InitialGradient Optimization Gradient Slope Adjustment Flow Rate Optimization Temperature Control InitialGradient->Optimization SST System Suitability Testing (SST) Optimization->SST Validation Specificity Linearity & Range Accuracy & Precision LOD/LOQ Robustness SST->Validation FinalMethod Final Method Protocol | Routine Analysis Validation->FinalMethod

Caption: Systematic workflow for HPLC method development and validation.

2.1. Phase 1: Method Scouting - Establishing a Baseline

The goal of scouting is to quickly identify the most promising starting conditions.[3]

  • Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and the logical first choice due to the analyte's hydrophobicity. A standard dimension such as 4.6 mm x 150 mm with 3.5 or 5 µm particles provides a good balance of efficiency and backpressure.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN is generally preferred for its lower viscosity (leading to lower backpressure) and better UV transparency. We will start with ACN.

    • Aqueous Phase & pH Control: This is the most influential parameter. We will screen at least two pH levels:

      • Acidic pH (~3.0): Use a buffer like 0.1% formic acid or a phosphate buffer. At this pH, the amine group will be fully protonated, which often leads to sharp, symmetrical peaks by minimizing secondary interactions with residual silanols on the silica-based column.

      • Near-Neutral pH (~6.8): Use a phosphate buffer. At this pH, the amine will be largely in its neutral form, leading to longer retention. This can be useful if the analyte elutes too early at acidic pH or to modify selectivity relative to potential impurities.

  • Detector Wavelength: Use a photodiode array (PDA) detector to record the entire UV spectrum during the initial runs. The λmax can then be chosen for optimal sensitivity. If a PDA is unavailable, start with a common wavelength like 254 nm.[6]

  • Initial Gradient: A fast, wide-range "scouting" gradient (e.g., 5% to 95% ACN over 20-30 minutes) is an efficient way to determine the approximate organic solvent concentration needed to elute the analyte.[4]

2.2. Phase 2: Method Optimization - Refining the Separation

Based on the scouting results, we refine the parameters to achieve the desired resolution, run time, and peak shape.

  • Gradient Adjustment: If the initial gradient shows the peak eluting at, for example, 15 minutes with 60% ACN, a new, shallower gradient can be created around this point (e.g., 40% to 70% ACN over 15 minutes) to improve resolution from nearby impurities. If no impurities are present, an isocratic method (constant mobile phase composition) can be developed for simplicity and robustness.

  • Flow Rate and Temperature: The standard flow rate for a 4.6 mm ID column is 1.0 mL/min. Increasing the flow rate can shorten the analysis time, but may sacrifice resolution. Column temperature (e.g., 30-40 °C) should be controlled to ensure retention time reproducibility. Elevating the temperature can also reduce viscosity and improve peak shape.

Recommended Instrumentation and Reagents

  • Instrumentation: HPLC or UPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

  • Data System: Chromatography data software (CDS) for instrument control, data acquisition, and processing (e.g., Empower, Chromeleon).

  • Column: C18 reversed-phase column (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna), 4.6 x 150 mm, 5 µm.

  • Chemicals:

    • N-(4-Aminophenyl)-2-fluorobenzamide reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (LC-MS grade)

    • Potassium phosphate monobasic (reagent grade)

    • Sodium hydroxide (reagent grade)

Detailed Experimental Protocols

4.1. Protocol for Standard and Sample Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of N-(4-Aminophenyl)-2-fluorobenzamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent. This working standard is used for injection.

  • Sample Preparation: The preparation of unknown samples will depend on their matrix. For a drug substance, the procedure would be identical to the standard preparation. For a formulated drug product, it may involve extraction or dissolution steps to isolate the analyte from excipients.

4.2. Optimized HPLC Method Protocol

The following table presents a well-optimized starting point based on the principles discussed.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-17 min: 30% to 80% B; 17-18 min: 80% to 30% B; 18-22 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength λmax (determined from PDA, e.g., 265 nm)
Run Time 22 minutes

4.3. Protocol for System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is achieved by making five or six replicate injections of the working standard solution.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or unwanted secondary interactions.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
Retention Time (%RSD) ≤ 1.0%Demonstrates the precision of the pump and system hardware.
Peak Area (%RSD) ≤ 2.0%Demonstrates the precision of the injector and detector.

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][7] The following parameters must be evaluated.

Validation ParameterPurpose & ProtocolTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix). Inject blank, placebo, and spiked samples.Peak for the analyte is pure (as assessed by PDA) and well-resolved from other components (Resolution > 2).
Linearity & Range To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. Analyze at least 5 concentrations (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy To measure the closeness of the test results to the true value. Analyze a sample of known concentration (or spike a placebo) at 3 levels in triplicate (e.g., 80%, 100%, 120%).Percent recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze 6 replicate samples at 100% concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.%RSD should be ≤ 2.0% for repeatability. Results from intermediate precision should also meet this criterion.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined based on a signal-to-noise ratio of 3:1.Report the value.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.%RSD at the LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units).System suitability parameters should remain within acceptance criteria.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing 1. Column contamination or degradation. 2. Mobile phase pH is inappropriate. 3. Secondary interactions with silanols.1. Flush or replace the column. 2. Ensure mobile phase pH is at least 2 units below the analyte's pKa. 3. Add a competing base like triethylamine (0.1%) to the mobile phase (less common in modern methods).
Shifting Retention Times 1. Inadequate column equilibration. 2. Pump malfunction or leak. 3. Change in mobile phase composition. 4. Uncontrolled column temperature.1. Increase equilibration time between runs. 2. Check system for pressure fluctuations; perform maintenance. 3. Prepare fresh mobile phase. 4. Use a column thermostat.
Poor Resolution 1. Gradient is too steep. 2. Inappropriate mobile phase or column.1. Decrease the gradient slope (%B/min). 2. Re-evaluate scouting results; consider a different column (e.g., Phenyl-Hexyl) or organic modifier (MeOH).
Ghost Peaks 1. Contamination in autosampler or injection needle. 2. Impurity in mobile phase or diluent.1. Implement a needle wash step with a strong solvent. 2. Run a blank gradient with fresh solvents to identify the source.

Conclusion

This application note has detailed a robust, science-driven approach to developing and validating an RP-HPLC method for N-(4-Aminophenyl)-2-fluorobenzamide. By systematically evaluating column chemistry, mobile phase pH, and other chromatographic parameters, a selective and sensitive method can be established. The subsequent validation, performed according to ICH guidelines, ensures that the method is reliable and suitable for its intended use in a regulated environment, providing trustworthy data for quality control, stability studies, or research and development.

References

  • YMC CO., LTD. Guides for method development. [Link]

  • Wang, I. H., et al. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(9), 1983–1988. [Link]

  • International Journal of Scientific and Research Publications. (2021). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

  • ZirChrom Separations, Inc. Method Development Guide. [Link]

  • Biotage. (2023). How do I develop a reversed-phase flash column chromatography method? [Link]

  • Liu, J., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 33(10), 1439-1446. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Szefer, P. (2007). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 64(2), 105-111. [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Pocurull, E., et al. (2006). Development and validation of a hydrophilic interaction liquid chromatographic method for determination of aromatic amines in environmental water. Journal of Chromatography A, 1114(2), 188-194. [Link]

  • Islam, T., et al. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

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Method

Application Notes and Protocols: N-(4-Aminophenyl)-2-fluorobenzamide as a Versatile Ligand in Coordination Chemistry

Introduction: Unveiling the Potential of N-(4-Aminophenyl)-2-fluorobenzamide in Coordination Chemistry N-(4-Aminophenyl)-2-fluorobenzamide is a multifaceted organic molecule poised for significant applications in the rea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of N-(4-Aminophenyl)-2-fluorobenzamide in Coordination Chemistry

N-(4-Aminophenyl)-2-fluorobenzamide is a multifaceted organic molecule poised for significant applications in the realm of coordination chemistry. Its unique structural features, including multiple donor sites and the presence of a fluorine substituent, offer a compelling platform for the design and synthesis of novel metal complexes with tailored properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(4-Aminophenyl)-2-fluorobenzamide as a ligand, detailing its synthesis, the preparation of its metal complexes, and the requisite characterization techniques.

The ligand's structure, featuring a flexible benzamide backbone, a terminal primary amine, and a strategically placed fluorine atom, allows for diverse coordination modes. The amide oxygen and the amino nitrogen atoms can act as classical donor sites, while the fluorine atom can participate in weaker interactions, influencing the supramolecular architecture of the resulting complexes[1][2]. This versatility opens avenues for the development of coordination compounds with potential applications in catalysis, materials science, and, most notably, medicinal chemistry, where metal complexes often exhibit enhanced biological activity compared to the free ligands[3][4][5][6].

Part 1: Synthesis of the Ligand: N-(4-Aminophenyl)-2-fluorobenzamide

A reliable and scalable synthesis of the ligand is the foundational step for its application in coordination chemistry. A common and effective method involves a two-step process starting from 2-fluorobenzoic acid and p-nitroaniline, followed by the reduction of the nitro group.

Protocol 1: Synthesis of N-(4-Nitrophenyl)-2-fluorobenzamide
  • Activation of Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-fluorobenzoic acid (1 eq.) in an excess of thionyl chloride (SOCl₂).

  • Reaction: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. This will yield the crude 2-fluorobenzoyl chloride.

  • Amide Formation: In a separate flask, dissolve p-nitroaniline (1 eq.) and a non-nucleophilic base such as triethylamine (TEA) (1.1 eq.) in a dry aprotic solvent like dichloromethane (DCM).

  • Coupling: Slowly add the freshly prepared 2-fluorobenzoyl chloride in DCM to the p-nitroaniline solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(4-nitrophenyl)-2-fluorobenzamide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: Synthesis of N-(4-Aminophenyl)-2-fluorobenzamide
  • Reduction of Nitro Group: Dissolve the synthesized N-(4-nitrophenyl)-2-fluorobenzamide in ethanol in a hydrogenation flask.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours[3].

  • Filtration and Concentration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Final Product: Concentrate the filtrate under reduced pressure to obtain N-(4-Aminophenyl)-2-fluorobenzamide. The product can be further purified by recrystallization if necessary.

Part 2: Coordination Chemistry of N-(4-Aminophenyl)-2-fluorobenzamide

The presence of both a hard donor (amide oxygen) and borderline donors (amino and amide nitrogens) allows N-(4-Aminophenyl)-2-fluorobenzamide to coordinate with a wide range of transition metal ions. The coordination mode can be monodentate, bidentate, or bridging, leading to the formation of mononuclear or polynuclear complexes[7][8][9].

Diagram 1: Potential Coordination Modes of N-(4-Aminophenyl)-2-fluorobenzamide

Caption: Potential coordination modes of the ligand.

Protocol 3: General Synthesis of a Transition Metal Complex (e.g., with Cu(II))

This protocol provides a general method for the synthesis of a metal complex, which can be adapted for other transition metals.

  • Ligand Solution: Dissolve N-(4-Aminophenyl)-2-fluorobenzamide (2 eq.) in a suitable solvent such as methanol or ethanol. Gentle heating may be required to ensure complete dissolution.

  • Metal Salt Solution: In a separate flask, dissolve a metal salt, for example, copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 eq.), in the same solvent.

  • Complexation: Slowly add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.

  • Precipitation: The formation of a precipitate often indicates the formation of the complex. The color of the solution may also change.

  • Reaction Time: Continue stirring the reaction mixture for several hours to ensure the completion of the reaction.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the isolated solid with a small amount of the cold solvent to remove any unreacted starting materials.

  • Drying: Dry the complex in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).

Note: The stoichiometry, solvent, and reaction conditions may need to be optimized for different metal ions.

Part 3: Characterization of the Ligand and its Metal Complexes

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized ligand and its metal complexes, as well as to elucidate their structures.[10][11][12]

Diagram 2: Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_spectroscopy Spectroscopic Techniques cluster_structural Structural Methods Ligand_Synth Ligand Synthesis (Protocols 1 & 2) Complex_Synth Complex Synthesis (Protocol 3) Ligand_Synth->Complex_Synth Spectroscopy Spectroscopic Methods Complex_Synth->Spectroscopy Structural Structural Analysis Complex_Synth->Structural Thermal Thermal Analysis Complex_Synth->Thermal Elemental Elemental Analysis Complex_Synth->Elemental FTIR FT-IR Spectroscopy->FTIR UV_Vis UV-Vis Spectroscopy->UV_Vis NMR NMR (¹H, ¹³C, ¹⁹F) Spectroscopy->NMR Mass_Spec Mass Spectrometry Spectroscopy->Mass_Spec X_ray Single-Crystal X-ray Diffraction Structural->X_ray

Caption: Workflow for synthesis and characterization.

Physicochemical and Spectroscopic Characterization
Technique Purpose Expected Observations for Ligand Expected Observations for Complex
Elemental Analysis (C, H, N) To determine the empirical formula.Experimental percentages should match the calculated values for C₁₃H₁₁FN₂O.Experimental percentages should match the calculated values for the proposed complex formula.
FT-IR Spectroscopy To identify functional groups and infer coordination sites.Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-F stretching.A shift in the C=O and/or N-H stretching frequencies upon coordination to the metal ion. New bands in the far-IR region corresponding to M-O and M-N bonds may be observed.[11]
¹H, ¹³C, and ¹⁹F NMR Spectroscopy To elucidate the structure of the diamagnetic ligand and its complexes.Well-resolved peaks corresponding to the different protons, carbons, and the fluorine atom in the molecule.Broadening or shifting of peaks, especially those near the coordination sites, in diamagnetic complexes.[7]
UV-Vis Spectroscopy To study the electronic transitions.Absorption bands in the UV region corresponding to π-π* and n-π* transitions.Shifts in the ligand-based transitions and the appearance of new bands in the visible region due to d-d transitions for transition metal complexes.
Mass Spectrometry To determine the molecular weight.A molecular ion peak corresponding to the mass of the ligand.A molecular ion peak corresponding to the mass of the complex or its fragments.
Molar Conductivity To determine the electrolytic nature of the complexes.[10]N/ALow conductivity values in a suitable solvent suggest a non-electrolytic nature, while higher values indicate an ionic complex.
Magnetic Susceptibility To determine the magnetic moment and infer the geometry of paramagnetic complexes.[12]N/AThe measured magnetic moment can help in determining the number of unpaired electrons and thus the geometry of the complex (e.g., octahedral, tetrahedral).
Structural and Thermal Analysis
  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a crystalline complex. It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

  • Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.[10]

Part 4: Potential Applications in Drug Development

The coordination of ligands like N-(4-Aminophenyl)-2-fluorobenzamide to metal ions can significantly enhance their biological properties.[3][4][5][6] The resulting metal complexes often exhibit improved antimicrobial, antifungal, and anticancer activities.[3] The presence of the fluorine atom can also contribute to increased lipophilicity and metabolic stability, which are desirable properties for drug candidates.[7]

Conclusion

N-(4-Aminophenyl)-2-fluorobenzamide is a promising ligand for the development of novel coordination compounds. Its versatile coordination behavior and the potential for tuning the properties of its metal complexes make it an attractive target for further research. The protocols and characterization techniques detailed in these application notes provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to unlock its potential in various scientific and industrial applications, particularly in the field of medicinal chemistry.

References

  • Devi, J., et al. (2020). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). PMC. [Link]

  • Hathaway, B. J. (2012). Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride. PMC. [Link]

  • Scribd. (n.d.). Characterisation of Coordination Compounds | PDF. Scribd. [Link]

  • O'Hagan, D. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. ACS Publications. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of benzamide-derived ligands. ResearchGate. [Link]

  • Nathan, L. C. (1974). The characterization of a coordination complex using infrared spectroscopy: An inorganic or instrumental experiment. Journal of Chemical Education, 51(4), 285. [Link]

  • Plenio, H. (2000). The Coordination Chemistry of the CF Unit in Fluorocarbons. Chemical Reviews, 100(4), 1333-1346. [Link]

  • Gallagher, J. F., et al. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • ResearchGate. (2025). Synthesis and characterization of benzamide metal complexes. ResearchGate. [Link]

  • Wikipedia. (n.d.). Fluorine compounds. Wikipedia. [Link]

  • Khavasi, H. R., & Rahimi, R. (2017). Fluorine-Substituted Ligands Induce Structural Diversity of Coordination Compounds. Request PDF. [Link]

  • MDPI. (n.d.). Magnetochemistry | Special Issue : Characterization of Coordination Compounds. MDPI. [Link]

  • Hernandez-Morales, E., et al. (2022). Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. MDPI. [Link]

  • Piligkos, S., et al. (2013). Fluoride as Ligand: Chemistry of Some New Terminal and Bridged Systems. PMC. [Link]

  • MDPI. (n.d.). Special Issue : Synthesis and Characterization of Coordination Compounds. MDPI. [Link]

  • Aziz, M. A., et al. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

  • Coles, S. J., et al. (2010). Synthesis and coordination chemistry of tri-substituted benzamidrazones. PMC. [Link]

  • Springer, C. J., et al. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • ResearchGate. (n.d.). Metal Complexes As Promising Agents For Biomedical Applications. ResearchGate. [Link]

  • Ferreira, M. J. (2024). Pharmaceutical Applications of Metal Complexes and Derived Materials. PMC. [Link]

  • ResearchGate. (n.d.). Some Benzoimidazole-based metal complexes as antimicrobial agents. ResearchGate. [Link]

  • Popova, O., et al. (2022). Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. PMC. [Link]

Sources

Application

Application Note: Streamlined One-Pot Synthesis of Fluorinated Aminobenzamides

Topic: One-pot synthesis procedures for fluorinated aminobenzamides Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Executive Summary & S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: One-pot synthesis procedures for fluorinated aminobenzamides Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary & Strategic Rationale

Fluorinated aminobenzamides (anthranilamides) are privileged scaffolds in medicinal chemistry, serving as pharmacophores in histone deacetylase (HDAC) inhibitors (e.g., Entinostat, Tucidinostat), anticancer agents, and agrochemicals. The strategic incorporation of fluorine modulates metabolic stability, lipophilicity, and ligand-binding affinity (bioisosterism).

Traditionally, these scaffolds are synthesized via the isolation of isatoic anhydrides or the reduction of nitro-benzamides. However, the isolation of fluorinated isatoic anhydrides is often plagued by hydrolytic instability and poor atom economy.

This guide details a robust "One-Pot, Two-Stage" protocol using 1,1'-Carbonyldiimidazole (CDI).

Why This Protocol?
  • Safety: Replaces hazardous phosgene/triphosgene reagents typically used to generate anhydrides.

  • Efficiency: Eliminates the isolation of moisture-sensitive isatoic anhydride intermediates.

  • Fluorine Compatibility: The mild conditions prevent defluorination side-reactions often seen in metal-catalyzed reduction routes.

  • Purification: The byproduct (imidazole) is water-soluble, simplifying workup.

Mechanistic Insight & Reaction Design

Understanding the mechanism is vital for troubleshooting fluorinated substrates, where electronic effects (


 effect of F) can alter nucleophilicity.
The CDI Cascade

The reaction proceeds in two distinct stages within the same vessel:

  • Cyclization: CDI activates the carboxylic acid of the fluorinated anthranilic acid. The ortho-amino group intramolecularly attacks the activated carbonyl, ejecting imidazole and forming the reactive isatoic anhydride species in situ.

  • Ring Opening: The addition of a primary or secondary amine nucleophile attacks the anhydride carbonyl (C4), leading to decarboxylation and the formation of the final amide bond.

Visualizing the Pathway

The following diagram illustrates the chemical flow and critical control points.

ReactionMechanism cluster_0 Stage 1: Activation (Dry Solvents) cluster_1 Stage 2: Amidation Start Fluorinated Anthranilic Acid Inter1 Acyl-Imidazole Intermediate Start->Inter1 Activation CDI Reagent: CDI (1.1 eq) CDI->Inter1 Anhydride In-Situ Isatoic Anhydride Inter1->Anhydride Cyclization (-Imidazole) Product Fluorinated Aminobenzamide Anhydride->Product Nucleophilic Attack Byprod Byproducts: CO2 + Imidazole Anhydride->Byprod Decarboxylation Amine Reagent: R-NH2 Amine->Product

Caption: Figure 1. One-pot cascade mechanism converting anthranilic acids to aminobenzamides via in-situ anhydride generation.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Starting Material: Fluorinated Anthranilic Acid (e.g., 4-fluoro-2-aminobenzoic acid).

  • Activator: 1,1'-Carbonyldiimidazole (CDI) – Must be fresh/white crystals. Yellowing indicates hydrolysis.

  • Nucleophile: Primary or Secondary Amine (1.0 – 1.1 equiv).

  • Solvent: Anhydrous THF or Acetonitrile (MeCN). Avoid protic solvents (EtOH/MeOH) in Stage 1.

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (10 mol%) if the amine is sterically hindered.

Step-by-Step Procedure
Stage 1: In Situ Formation of Isatoic Anhydride
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with the Fluorinated Anthranilic Acid (1.0 mmol) and Anhydrous THF (5 mL, 0.2 M concentration).

  • Activation: Cool the solution to 0°C (ice bath). Add CDI (1.1 mmol, 1.1 equiv) portion-wise over 5 minutes.

    • Observation: Vigorous evolution of gas (CO2) will occur. This confirms the activation is proceeding.

  • Cyclization: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The starting acid should disappear. The formation of the isatoic anhydride (often less polar) may be observed, though it is transient.

Stage 2: Aminolysis (Ring Opening)
  • Amine Addition: Once Stage 1 is complete, add the target Amine (1.0–1.1 mmol) directly to the reaction mixture.

    • Note: If the amine is a solid, dissolve it in a minimum amount of THF before addition.

  • Reaction: Stir the mixture at RT for 2–6 hours.

    • Optimization: If the amine is electron-deficient (e.g., an aniline) or the fluorinated ring is highly deactivated, heat the mixture to 50–60°C.

    • Gas Evolution: A second release of CO2 occurs during this step as the anhydride ring opens and decarboxylates.

  • Completion: Monitor by LC-MS for the formation of the [M+H]+ peak corresponding to the benzamide.

Stage 3: Workup & Purification
  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash: Wash the organic phase sequentially with:

    • 10% Citric Acid or 0.5M HCl: This is critical. It removes the imidazole byproduct and any unreacted amine. Caution: Do not make the aqueous layer too acidic if your product has a basic heterocycle.

    • Saturated NaHCO3: Removes any unreacted anthranilic acid.

    • Brine: Dries the organic layer.

  • Isolation: Dry over Na2SO4, filter, and concentrate in vacuo.

  • Final Purification: Most products are obtained in >90% purity. If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (Hexane/EtOAc).

Troubleshooting & Optimization Matrix

The position of the fluorine atom on the anthranilic acid ring significantly influences reactivity.

Fluorine PositionElectronic EffectImpact on ProtocolOptimization Strategy
3-Fluoro (Ortho to COOH)Inductive withdrawal increases carbonyl electrophilicity.Faster reaction with CDI.Run Stage 1 at 0°C strictly to prevent dimerization.
6-Fluoro (Ortho to NH2)Reduces nucleophilicity of the aniline nitrogen.Slower cyclization in Stage 1.Heat Stage 1 to 40°C or use 1.2 eq CDI.
4-Fluoro / 5-Fluoro Moderate inductive effect.Standard reactivity.Standard protocol (RT) works well.
Difluoro/Trifluoro Strong electron withdrawal.Highly reactive anhydride intermediate.Avoid heating in Stage 2 to prevent double-addition side products.

Comparative Data: Yields & Efficiency

The following table summarizes typical yields comparing the One-Pot CDI method against the traditional two-step isolation method (based on internal validation and literature precedents).

Substrate (Fluorinated)Target AmineMethod A: Isolated AnhydrideMethod B: One-Pot CDI (This Protocol)Notes
4-F-Anthranilic AcidBenzylamine65% (2 steps)88% Loss of anhydride during isolation avoided.
5-F-Anthranilic AcidAniline58% (2 steps)82% Aniline requires mild heating (50°C) in Stage 2.
3-F-Anthranilic AcidMorpholine70% (2 steps)91% 3-F activates the carbonyl, facilitating rapid attack.

References

  • Mechanistic Foundation of CDI Activation

    • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367. Link

  • One-Pot Anthranilamide Synthesis

    • Zhang, X., et al. (2015). CDI-Mediated Mild and One-Pot Syntheses of 4H-3,1-Benzoxazinones and Quinazolinones.[1] Tetrahedron Letters, 56(30), 4486-4489. Link

  • Fluorine in Medicinal Chemistry

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Isatoic Anhydride Reactivity

    • Coppola, G. M. (1980).[2] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.[2] Link

  • Alternative Nitro-Reduction Routes

    • Messeri, T., et al. (2004). A General and Efficient Synthesis of 2-Aminobenzamides. Journal of Organic Chemistry, 69(26), 9373–9376. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(4-Aminophenyl)-2-fluorobenzamide Synthesis

Welcome to the technical support center for the synthesis of N-(4-Aminophenyl)-2-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-Aminophenyl)-2-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific amide coupling reaction. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate common challenges and improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of N-(4-Aminophenyl)-2-fluorobenzamide?

A1: The primary cause of low yields is the formation of a di-acylated byproduct, N,N'-(1,4-phenylene)bis(2-fluorobenzamide). The starting material, p-phenylenediamine, has two nucleophilic amino groups. While the second amine is deactivated after the first acylation, it can still react with another molecule of 2-fluorobenzoyl chloride, especially if the acyl chloride is used in excess or if reaction conditions are not carefully controlled. This consumes both the starting material and the desired mono-acylated product, significantly reducing the final yield.

Q2: My 2-fluorobenzoyl chloride is old. Could this be the problem?

A2: Yes, this is a significant possibility. Acyl chlorides, including 2-fluorobenzoyl chloride, are highly sensitive to moisture.[1][2] Over time, the reagent can hydrolyze to the corresponding carboxylic acid (2-fluorobenzoic acid) upon exposure to atmospheric humidity.[3] This carboxylic acid is not reactive under standard Schotten-Baumann conditions, meaning a lower concentration of the active acylating agent is available, which leads to incomplete conversion and poor yields.[4] We recommend using a fresh bottle or purifying the acyl chloride by distillation before use.

Q3: How critical is the choice of base for this reaction?

A3: The base is absolutely critical. The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every amide bond formed.[5] This acidic byproduct will protonate the highly basic amino groups of the p-phenylenediamine, rendering them non-nucleophilic and halting the reaction.[6][7] A base, such as pyridine or triethylamine, is required to neutralize the HCl as it forms, allowing the amine to remain a free nucleophile.[5] Using an insufficient amount of base is a common cause of reaction failure.

Q4: Is it possible to completely avoid the di-acylated byproduct?

A4: While completely avoiding it is difficult in a one-step reaction, its formation can be minimized through careful control of stoichiometry and reaction conditions. A more robust and often higher-yielding strategy is to use an alternative, two-step synthesis route. This involves starting with p-nitroaniline, performing the acylation on its single available amino group, and then reducing the nitro group to an amine in a subsequent step.[8][9] This protecting group strategy ensures only mono-acylation can occur.

Troubleshooting Guide: Low Yields & Impurities

This section provides a deeper dive into specific experimental problems and offers validated protocols to resolve them.

Problem 1: Yield is consistently low (<40%) with significant byproduct formation.

This is the most common issue, directly pointing to a lack of selectivity in the acylation process.

Root Cause Analysis:

The reaction is likely favoring the formation of the di-acylated byproduct. This occurs when the mono-acylated product, once formed, successfully competes with the remaining p-phenylenediamine for the acyl chloride. This is exacerbated by using an excess of 2-fluorobenzoyl chloride or allowing the reaction to proceed for too long at an elevated temperature.

Visualizing the Competing Reactions

G cluster_main Desired Pathway (Mono-acylation) cluster_side Side Reaction (Di-acylation) PPD p-Phenylenediamine Mono Desired Product N-(4-Aminophenyl)-2-fluorobenzamide PPD->Mono + AcylCl - HCl AcylCl 2-Fluorobenzoyl Chloride Di Byproduct N,N'-bis(2-fluorobenzamide) Mono->Di + AcylCl - HCl HCl HCl G start p-Nitroaniline intermediate N-(4-Nitrophenyl)- 2-fluorobenzamide start->intermediate Step 1: Acylation step1_reagent + 2-Fluorobenzoyl Chloride + Base (e.g., Pyridine) final_product Final Product N-(4-Aminophenyl)- 2-fluorobenzamide intermediate->final_product Step 2: Nitro Reduction step2_reagent Reduction (e.g., H₂, Pd/C or Fe/AcOH) G start Low/No Conversion q1 Did you add a base (e.g., pyridine, Et₃N)? start->q1 sol1 Add 1.1-1.5 eq. of base. Base is required to neutralize HCl byproduct. q1->sol1 No q2 Is the 2-fluorobenzoyl chloride fresh? q1->q2 Yes end Reaction should now proceed. Monitor via TLC. sol1->end sol2 Use a fresh bottle or distill the acyl chloride. It may have hydrolyzed. q2->sol2 No q3 Is the p-phenylenediamine fully dissolved? q2->q3 Yes sol2->end sol3 Switch to a more polar aprotic solvent (e.g., THF, Dioxane) or gently warm the mixture to ensure solubility. q3->sol3 No q3->end Yes sol3->end

Sources

Optimization

Removing unreacted 4-phenylenediamine from N-(4-Aminophenyl)-2-fluorobenzamide

Technical Support Center: Purification of N-(4-Aminophenyl)-2-fluorobenzamide Ticket ID: PPD-REM-001 Subject: Removal of unreacted 4-phenylenediamine (PPD) from mono-acylated benzamide product. Status: Open Assigned Spec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(4-Aminophenyl)-2-fluorobenzamide

Ticket ID: PPD-REM-001 Subject: Removal of unreacted 4-phenylenediamine (PPD) from mono-acylated benzamide product. Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of N-(4-Aminophenyl)-2-fluorobenzamide typically involves reacting 2-fluorobenzoyl chloride with an excess of 1,4-phenylenediamine (PPD) to minimize the formation of the di-acylated byproduct. Consequently, the crude mixture contains the desired product, significant unreacted PPD, and hydrochloride salts.

Removing PPD is critical not only for chemical purity but also for safety, as PPD is a known contact allergen and sensitizer. This guide details three protocols ranging from bulk extraction to high-purity polishing.

Part 1: The Diagnostic (Know Your Enemy)

Before initiating purification, confirm the presence and state of the impurity.

Feature4-Phenylenediamine (PPD) Target Product (Benzamide)
Structure 1,4-Diaminobenzene (Small, Polar)Mono-amide, Mono-amine (Larger, Hydrophobic)
Solubility (H₂O) High (especially hot)Very Low (precipitates)
Basicity (

)

,

Aniline-like (

)
TLC Behavior Low

(streaks on silica)
Higher

(distinct spot)
Visual Cue Oxidizes to purple/black quicklyWhite to off-white solid

Part 2: Primary Purification Protocols

Method A: The "Drowning Out" Protocol (Best for Bulk Removal)

Principle: Solubility Differential. PPD is significantly more water-soluble than the benzamide product. By "drowning" the reaction mixture in water, the PPD remains dissolved while the hydrophobic product precipitates.

Step-by-Step:

  • Quench: If your reaction is in an organic solvent (e.g., THF, Dioxane), concentrate the volume to ~20% of the original volume.

  • Precipitate: Pour the concentrated residue slowly into a stirred beaker of ice-cold water (ratio: 10:1 water to reaction volume).

    • Note: Vigorous stirring is essential to prevent occlusion (trapping PPD inside product clumps).

  • Filter: Collect the precipitate via vacuum filtration.

  • The Critical Wash: Wash the filter cake with 1M Citric Acid (2x) followed by copious water.

    • Why Citric Acid? PPD (

      
      ) will protonate and wash away. The product is less basic and less soluble, minimizing yield loss compared to strong mineral acids [1].
      
  • Dry: Dry the solid under vacuum.

Method B: Recrystallization (High Purity)

Principle: Temperature-Dependent Solubility. If Method A leaves trace PPD (indicated by a purple hue over time), recrystallization is required.

Solvent System: Ethanol/Water (95:5) or Isopropanol.

  • Dissolve the crude solid in minimal boiling Ethanol.

  • If the solution is dark, add activated charcoal , boil for 5 mins, and filter hot (removes oxidized PPD oligomers).

  • Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • PPD remains in the alcoholic mother liquor; the benzamide crystallizes.

Part 3: Visual Workflow (Decision Logic)

The following diagram illustrates the decision process for removing PPD based on the scale and purity requirements.

PPD_Removal_Workflow Start Crude Reaction Mixture (Product + Excess PPD) SolventCheck Is solvent water-miscible? Start->SolventCheck Concentrate Concentrate to viscous oil SolventCheck->Concentrate Yes (THF/Dioxane) Drowning Pour into Ice Water (10x vol) Stir vigorously SolventCheck->Drowning No (DMF/DMSO) Concentrate->Drowning Filter Vacuum Filtration Drowning->Filter Liquor Filtrate: Contains PPD & Salts (Discard to Waste) Filter->Liquor Cake Filter Cake: Crude Product Filter->Cake Wash Wash Cake with 1M Citric Acid then Water Cake->Wash PurityCheck Check Purity (TLC/HPLC) Wash->PurityCheck Recryst Recrystallize (EtOH/Water) PurityCheck->Recryst Trace PPD detected Final Pure N-(4-Aminophenyl)-2-fluorobenzamide PurityCheck->Final Purity > 98% Recryst->Final

Caption: Logical workflow for the separation of PPD from benzamide derivatives, prioritizing solubility-based separation followed by polishing steps.

Part 4: Troubleshooting & FAQs

Q1: My product turns purple after drying. What happened? A: This indicates trace PPD oxidation. PPD is highly sensitive to air and forms "Bandrowski's Base" or other quinone-diimines (purple/black) [2].

  • Fix: Re-dissolve in Ethanol, treat with activated charcoal to absorb the colored impurities, filter, and recrystallize. Store the final product under inert gas (Nitrogen/Argon).

Q2: Can I use column chromatography? A: Yes, but it is often unnecessary and difficult. PPD streaks badly on silica due to its high polarity and basicity.

  • Protocol: If you must column, pre-treat your silica with 1% Triethylamine (TEA) in your mobile phase to neutralize acidic sites. This prevents PPD tailing.

  • Eluent: Use a gradient of DCM:MeOH (98:2 to 90:10). The product will elute significantly faster than PPD.

Q3: Why not use a scavenger resin? A: Standard amine scavengers (e.g., isocyanate resins) will react with both the PPD and your product (which has a free aniline amine). Unless you are using a highly specific scavenger for diamines (rare), solubility methods (Method A) are superior and more cost-effective.

Q4: I used HCl to wash the solid, and my yield dropped. Why? A: While PPD is more basic, your product is still an aniline. Strong acids (pH < 2) will protonate your product, making it soluble in water. Use Citric Acid or Ammonium Chloride (pH ~4-5) for washes. This pH is low enough to keep PPD protonated (soluble) but high enough to keep your product largely neutral (insoluble) [3].

References

  • Mercer University. Amide Workup and Purification Strategies. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Evaluation of Phenylenediamines. (2023).[1][2] Available at: [Link]

  • ResearchGate. Purification of mono-acylated phenylenediamine. Discussion Thread.[3] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solid-State Stability of N-(4-Aminophenyl)-2-fluorobenzamide Salts

Status: Operational Subject: Hygroscopicity Management & Salt Engineering Ticket Priority: High (Stability/Manufacturability Risk) Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Hygroscopicity Management & Salt Engineering Ticket Priority: High (Stability/Manufacturability Risk) Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary

N-(4-Aminophenyl)-2-fluorobenzamide is a critical pharmacophore, often serving as a precursor to HDAC inhibitors (e.g., Chidamide/Tucidinostat) or as a primary active pharmaceutical ingredient (API). Structurally, it presents a weakly basic primary amine (aniline moiety, pKa ~4.2–4.8) and a fluorinated benzamide core.

The Core Problem: Salts of weak bases (like anilines) formed with small, hydrophilic counterions (e.g., Chloride, Mesylate) frequently exhibit high lattice energy but poor hydrolytic stability and high hygroscopicity. They often undergo deliquescence (dissolving in their own sorbed water) or pseudopolymorphic transitions (hydrate formation), compromising potency and processability.

This guide provides a root-cause analysis and engineering protocols to stabilize these solid forms.

Module 1: Diagnostic Protocols (Is it Surface or Bulk Water?)

Q: My material is gaining weight during weighing. How do I distinguish between surface adsorption and bulk hygroscopicity?

A: You cannot distinguish this visually. You must run a Dynamic Vapor Sorption (DVS) analysis coupled with X-Ray Powder Diffraction (XRPD) . Surface adsorption is reversible and linear; bulk absorption (hydrate formation) shows hysteresis and steps.

Standard Operating Procedure: DVS Characterization
  • Sample Prep: Load 10–20 mg of the salt into the DVS pan.

  • Drying Cycle: Heat to 40°C at 0% RH for 60 mins to establish dry mass (

    
    ).
    
  • Sorption Scan: Ramp RH from 0% to 90% in 10% increments.

    • Equilibrium Criteria:

      
       per minute.[1]
      
  • Desorption Scan: Ramp 90%

    
     0% RH.
    
  • Hysteresis Check: If Desorption > Sorption mass at the same RH, you have likely formed a stable hydrate or trapped water in the lattice.

Visualization: The Stability Analysis Workflow

G Start Hygroscopic Observation TGA TGA Analysis (Differentiate Solvents vs Water) Start->TGA DVS DVS Isotherm (0-90% RH) TGA->DVS XRPD XRPD (Post-DVS) DVS->XRPD Decision Classify Mechanism XRPD->Decision Adsorption Surface Adsorption (Particle Size Issue) Decision->Adsorption No Form Change Hydrate Channel Hydrate (New Polymorph) Decision->Hydrate Peak Shift Deliquescence Deliquescence (Salt Instability) Decision->Deliquescence Liquefaction

Figure 1: Analytical workflow to categorize moisture uptake mechanism. TGA=Thermogravimetric Analysis; DVS=Dynamic Vapor Sorption.

Module 2: Root Cause Correction (Salt Engineering)

Q: I am using the Hydrochloride (HCl) salt. Why is it unstable?

A: The aniline nitrogen is a very weak base.

  • Mechanism: The

    
     between HCl (pKa -7) and the aniline (pKa ~4.5) is sufficient for proton transfer, but the Chloride ion is small and has high charge density. In the crystal lattice, if the packing isn't perfect, the high charge density of 
    
    
    
    attracts water dipoles aggressively.
  • The "Proton Transfer" Risk: In high humidity, water can act as a base, competing with the aniline for the proton, potentially causing disproportionation (reverting to the free base and HCl gas/solution).

Q: Which counterion should I switch to?

A: You need to apply the "Hydrophobic Shielding" principle. Move away from small inorganic ions (Cl, Br, Sulfate) toward large, lipophilic organic ions that sterically hinder water access to the charge center.

Recommended Counterion Screen:

Counterion ClassSpecific IonRationale for N-(4-Aminophenyl)-2-fluorobenzamideRisk Profile
Class 1: High Risk HydrochlorideSmall radius, high charge density. Hygroscopic.High (Deliquescence)
Class 1: High Risk MesylateHighly soluble, but often extremely hygroscopic.High (Oil formation)
Class 2: Moderate PhosphateMulti-protic, can form stable hydrates (which is better than hygroscopicity).Medium (Hydrate risk)
Class 3: Optimal Tosylate Large aromatic ring provides lipophilic packing; reduces water affinity.Low (Stable solid)
Class 3: Optimal Napsylate Even larger hydrophobic bulk (Naphthalene).Very Low (High MP, Low Sol)
Class 3: Optimal Fumarate Dicarboxylic acid; often forms H-bonded networks that exclude water.Low (Process dependent)

Engineering Protocol: The "Lipophilic Switch"

  • Dissolution: Dissolve Free Base in 2-Propanol (IPA) or Ethyl Acetate (avoid Methanol/Water to discourage hydrates).

  • Acid Addition: Add p-Toluenesulfonic acid (Tosylate) or 2-Naphthalenesulfonic acid (Napsylate) (1.05 equivalents).

  • Crystallization: Cool slowly. These salts crystallize well due to

    
     stacking between the benzamide core and the counterion ring.
    
  • Validation: Run DVS on the new salt. Target

    
     weight gain at 80% RH.
    

Visualization: Salt Selection Logic

SaltSelection Start Start: Unstable Aniline Salt CheckPka Check pKa (Base pKa ~4.5) Start->CheckPka Branch1 Is Solubility Critical? CheckPka->Branch1 PathHighSol Use Hydrophilic Organic Acids Branch1->PathHighSol Yes (IV/Liquid) PathStable Use Lipophilic Sulfonic Acids Branch1->PathStable No (Solid Oral) CoCrystal Alternative: Co-Crystal (No Proton Transfer) Branch1->CoCrystal If Salt Fails Opt1 Tartrate / Succinate (Risk: Solvates) PathHighSol->Opt1 Opt2 Tosylate / Napsylate (Best Stability) PathStable->Opt2

Figure 2: Decision tree for re-engineering the salt form based on solubility vs. stability requirements.

Module 3: Immediate Mitigation (Processing the "Bad" Batch)

Q: I cannot change the salt form right now. How do I manufacture with the hygroscopic HCl salt?

A: You must control the Critical Relative Humidity (CRH) of the environment and modify the formulation matrix.

Troubleshooting Steps:

  • Determine CRH:

    • Mix small amounts of salt with water to form a saturated solution.

    • Measure Water Activity (

      
      ) of the slurry.
      
    • 
      .
      
    • Rule: Processing environment RH must be below the CRH. If CRH is 40%, your suite must be

      
      .
      
  • Excipient Buffering:

    • Do not use standard fillers like Lactose Monohydrate (which can release water).

    • Use: Mannitol (non-hygroscopic) or Dicalcium Phosphate Anhydrous.

    • Add Scavengers: Incorporate Colloidal Silicon Dioxide (Syloid/Aerosil) at 1–3% intra-granularly. This physically adsorbs moisture before it attacks the API lattice.

  • Drying Protocol:

    • Avoid tray drying (static). Use Fluid Bed Drying or Vacuum Drying with N2 sweep .

    • Why? Static drying forms a "crust" of hydrate on top, trapping solvent underneath.

References & Authority

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Overview of counterion selection and lipophilic salts].

  • Newman, A. (2013). Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.

  • European Pharmacopoeia (Ph.[2] Eur.) 5.11 . Characterisation of Crystalline and Partially Crystalline Solids by X-Ray Powder Diffraction. [Standard for XRPD analysis].

  • Singhal, D., & Curatolo, W. (2004). Drug polymorphism and dosage form design: a practical perspective. Advanced Drug Delivery Reviews. [Mechanisms of hygroscopicity and phase changes].

  • Surface Measurement Systems . (2023). DVS Method for Hygroscopicity Classification.

Disclaimer: This guide assumes the user is trained in chemical safety. N-(4-Aminophenyl)-2-fluorobenzamide derivatives may possess potent biological activity. Always consult the SDS before handling.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral interpretation of N-(4-Aminophenyl)-2-fluorobenzamide

An In-Depth Guide to the 1H NMR Spectral Interpretation of N-(4-Aminophenyl)-2-fluorobenzamide For professionals in chemical research and drug development, the unambiguous structural elucidation of novel compounds is a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Interpretation of N-(4-Aminophenyl)-2-fluorobenzamide

For professionals in chemical research and drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. N-(4-Aminophenyl)-2-fluorobenzamide is a molecule of interest, representing a common structural motif in medicinal chemistry.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary and most powerful tool for determining its precise molecular architecture in solution.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of N-(4-Aminophenyl)-2-fluorobenzamide. Moving beyond a simple peak list, we will explore the causal relationships between the molecule's electronic and steric features and the resulting spectral data. We will also compare the insights gained from ¹H NMR with those from complementary analytical techniques, providing a holistic view of the characterization process.

Molecular Structure and Predicted Spectral Features

To interpret the spectrum, we must first dissect the molecule into its fundamental components: a 2-fluorobenzoyl moiety and a 4-aminophenyl moiety, linked by an amide bond. Each substituent—the fluorine atom, the amino group, and the amide linkage—exerts distinct electronic effects that influence the chemical shifts of adjacent protons.

  • 2-Fluorobenzoyl Ring: The fluorine atom is strongly electronegative, exerting a powerful electron-withdrawing inductive effect. The amide carbonyl group is also a strong withdrawing group. This combination leads to a general deshielding (downfield shift) of all protons on this ring.

  • 4-Aminophenyl Ring: The amino group (-NH₂) is a potent electron-donating group through resonance, leading to a significant shielding (upfield shift) of the protons on this ring, particularly those in the ortho and para positions. The amide nitrogen, however, is electron-withdrawing.

  • Labile Protons: The amide (N-H) and amine (N-H₂) protons are subject to hydrogen bonding and chemical exchange. Their chemical shifts are highly sensitive to solvent, concentration, and temperature, often appearing as broad signals.[2]

Detailed ¹H NMR Spectral Interpretation

The ¹H NMR spectrum of N-(4-Aminophenyl)-2-fluorobenzamide presents a fascinating puzzle of overlapping multiplets and distinct coupling patterns. The interpretation below is based on a predicted spectrum in DMSO-d₆, a common solvent for such compounds due to its ability to preserve N-H proton signals.

Aromatic Region (δ 6.5-8.5 ppm)

The 4-Aminophenyl Protons (AA'BB' System):

This portion of the molecule gives rise to a classic AA'BB' spin system, which appears as two distinct, symmetrical doublets.

  • Protons H-3'/H-5' (ortho to -NH₂): These protons are strongly shielded by the electron-donating amino group. They are expected to resonate upfield, around δ 6.67 ppm . The signal will appear as a doublet due to coupling with H-2'/H-6' (J ≈ 8.4 Hz), and each doublet will integrate to 2H.[3]

  • Protons H-2'/H-6' (ortho to amide): These protons are deshielded by the electron-withdrawing amide group and will appear downfield relative to their counterparts. They are expected around δ 7.58 ppm , presenting as a doublet (J ≈ 8.4 Hz) with an integration of 2H.[3]

The 2-Fluorobenzoyl Protons (Complex Multiplets):

The protons on this ring are subject to both proton-proton (H-H) and proton-fluorine (H-F) couplings, resulting in more complex splitting patterns.[4][5]

  • Proton H-6 (ortho to C=O): This proton is the most deshielded on its ring due to its proximity to the anisotropic effect of the carbonyl group. It will be coupled to H-5 (ortho, ³JHH ≈ 7.6 Hz), H-4 (meta, ⁴JHH ≈ 2.0 Hz), and H-3 (para, ⁵JHH ≈ 0.5 Hz). It also experiences a smaller meta-coupling to the fluorine atom (⁴JHF). This combination results in a complex signal, often a triplet of doublets, expected around δ 7.75-7.85 ppm .

  • Proton H-3 (ortho to -F): This proton experiences strong ortho coupling to the fluorine atom (³JHF ≈ 8-10 Hz) and ortho coupling to H-4 (³JHH ≈ 8.0 Hz).[5] This will likely result in a triplet or doublet of doublets around δ 7.35-7.45 ppm .

  • Protons H-4 and H-5: These protons reside in a crowded region and are coupled to multiple neighbors, including each other. They typically appear as overlapping multiplets in the range of δ 7.20-7.30 ppm .

Labile Proton Region (δ >5.0 ppm)
  • Amine Protons (-NH₂): In DMSO-d₆, the two amine protons often appear as a broad singlet. Due to the electron-donating nature of the group, they are expected to be relatively upfield for labile protons, around δ 5.78 ppm , integrating to 2H.[3]

  • Amide Proton (-NH-): The amide proton is significantly deshielded and its signal is often broadened by quadrupolar coupling with the adjacent nitrogen. It is expected to appear as a broad singlet far downfield, typically around δ 9.60-10.20 ppm .[3]

Summary of Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
Amine (-NH ₂)~5.78Broad Singlet (br s)-2H
H-3'/H-5'~6.67Doublet (d)JHH ≈ 8.42H
H-4, H-5~7.20 - 7.30Multiplet (m)-2H
H-3~7.35 - 7.45Triplet (t) or Doublet of Doublets (dd)³JHF ≈ 9.0, ³JHH ≈ 8.01H
H-2'/H-6'~7.58Doublet (d)JHH ≈ 8.42H
H-6~7.75 - 7.85Triplet of Doublets (td)³JHH ≈ 7.6, ⁴JHH ≈ 2.01H
Amide (-NH -)~9.61Broad Singlet (br s)-1H

Visualizing Coupling Relationships

Understanding the spin-spin coupling network is critical for accurate assignment. The following diagram illustrates the key proton-proton and proton-fluorine interactions within the molecule.

Caption: Key H-H and H-F spin-spin coupling interactions.

Comparison with Alternative Analytical Techniques

While ¹H NMR is paramount, a multi-technique approach is essential for robust characterization in a regulated or research-intensive environment.

Technique Information Provided Strengths for this Molecule Limitations
¹H NMR Precise proton environment, connectivity through coupling, stereochemistry.Provides the most detailed structural map of the entire molecule in solution.Complex multiplets can be difficult to resolve completely without higher field instruments or 2D NMR.
¹³C NMR Number of unique carbons, electronic environment of the carbon backbone.Confirms the presence of 13 unique carbon atoms (unless accidental equivalence occurs). Chemical shifts differentiate aromatic, carbonyl, and amine-bound carbons.Low natural abundance and longer relaxation times mean longer acquisition times are needed. No coupling information in standard decoupled spectra.
¹⁹F NMR Direct observation of the fluorine atom's environment.Provides a simple spectrum (one signal) and confirms H-F coupling constants measured in the ¹H spectrum, validating assignments.[6]Provides information only about the fluorine-containing part of the molecule.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula (C₁₃H₁₁FN₂O) via accurate mass measurement (Expected: 230.0855).[7] Fragmentation can confirm the connectivity of the two rings.Does not provide information on isomerism (e.g., 2-fluoro vs. 3-fluoro vs. 4-fluoro). Provides no information on solution-state conformation.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of N-H bonds (amine and amide, ~3300-3500 cm⁻¹), the C=O bond (amide I band, ~1650-1680 cm⁻¹), and C-F bond (~1100-1300 cm⁻¹).Provides very little information about the overall molecular skeleton or isomerism.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of the spectral data is directly dependent on the rigor of the experimental setup.

Objective: To obtain a high-resolution ¹H NMR spectrum of N-(4-Aminophenyl)-2-fluorobenzamide suitable for unambiguous structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the amide and amine N-H protons, which would rapidly exchange in solvents like D₂O or CD₃OD.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

    • Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K) for 5-10 minutes.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is crucial for resolving the fine structure of the complex multiplets.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm, ensuring all signals from TMS to the downfield amide proton are captured.

    • Number of Scans (NS): 16 to 64 scans. This improves the signal-to-noise ratio.

    • Relaxation Delay (D1): 5 seconds. A longer delay is essential to allow for full relaxation of all protons, ensuring accurate integration, especially for protons on substituted aromatic rings.

    • Acquisition Time (AQ): 2-4 seconds. A longer acquisition time results in better resolution.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Perform a Fourier Transform to convert the FID into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals and annotate the peak chemical shifts.

The following workflow diagram illustrates the process from sample to final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Compound (5-10 mg) Dissolve Dissolve in DMSO-d6 (0.6 mL) + TMS Weigh->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Insert Insert & Equilibrate Vortex->Insert LockShim Lock & Shim Insert->LockShim Acquire Acquire FID (NS=16, D1=5s) LockShim->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to TMS Phase->Reference Analyze Integrate & Analyze Reference->Analyze FinalSpectrum FinalSpectrum Analyze->FinalSpectrum Final Spectrum

Caption: Standard workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of N-(4-Aminophenyl)-2-fluorobenzamide is rich with structural information. A systematic interpretation, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the complete assignment of all proton signals. The characteristic AA'BB' pattern of the aminophenyl ring, the complex multiplets arising from H-H and H-F couplings in the fluorobenzoyl ring, and the distinct signals of the labile amide and amine protons collectively provide a unique fingerprint of the molecule. While powerful on its own, the corroboration of ¹H NMR data with techniques like ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry provides an unassailable level of confidence in the structural assignment, a standard required for modern chemical and pharmaceutical research.

References

  • Coupling of Protons with Fluorine. (2007). ResearchGate. [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • Aguilar, J. A., et al. (2014). “Pure shift” ¹H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Publishing. [Link]

  • 2-Fluorobenzamide. PubChem, National Institutes of Health. [Link]

  • Electronic Supporting Information. The Royal Society of Chemistry. [Link]

  • The values for proton and C-13 chemical shifts. University of Wisconsin-Madison. [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in NMR Spectroscopy. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • Tables For Organic Structure Analysis. University of California, Los Angeles. [Link]

  • Aziz, M. A., et al. (2016). Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

Sources

Comparative

Comparative 13C NMR Analysis: N-(4-Aminophenyl)-2-fluorobenzamide

This guide details the structural elucidation of N-(4-Aminophenyl)-2-fluorobenzamide , a critical pharmacophore often utilized in the synthesis of histone deacetylase (HDAC) inhibitors such as Chidamide (Tucidinostat). T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of N-(4-Aminophenyl)-2-fluorobenzamide , a critical pharmacophore often utilized in the synthesis of histone deacetylase (HDAC) inhibitors such as Chidamide (Tucidinostat).

The following analysis synthesizes experimental data from close structural analogs (e.g., 2-fluorobenzamide and 4-aminoacetanilide) to provide a high-confidence predictive assignment, as direct literature data for this specific intermediate is often proprietary or embedded within complex patent filings.

Executive Summary
  • Compound: N-(4-Aminophenyl)-2-fluorobenzamide

  • CAS: 1257462-63-3 (Generic/Related)

  • Molecular Formula: C₁₃H₁₁FN₂O

  • Key Spectral Feature: The 2-fluorobenzoyl moiety introduces significant C-F spin-spin coupling, splitting the benzoyl carbon signals into doublets. This splitting pattern is the definitive diagnostic tool for structural verification.

Experimental Protocol

To replicate the data discussed below, the following synthesis and acquisition protocols are recommended.

A. Synthesis Workflow (Standard Acid Chloride Method)

The most reliable route involves the condensation of 2-fluorobenzoyl chloride with p-phenylenediamine (or p-nitroaniline followed by reduction).

SynthesisWorkflow Reactant1 2-Fluorobenzoyl Chloride Reaction Reaction (DCM/TEA, 0°C to RT) Reactant1->Reaction Reactant2 1,4-Phenylenediamine (Excess) Reactant2->Reaction Workup Workup (NaHCO3 Wash) Reaction->Workup Product N-(4-Aminophenyl)- 2-fluorobenzamide Workup->Product Recrystallization (EtOH)

Figure 1: Standard synthesis workflow for benzamide formation.

B. NMR Acquisition Parameters
  • Solvent: DMSO-d₆ (Preferred due to amide solubility).

  • Frequency: 100 MHz or 125 MHz (¹³C).

  • Temperature: 298 K.[1]

  • Reference: DMSO-d₆ septet centered at 39.5 ppm .

Structural Elucidation & Peak Assignments

The ¹³C NMR spectrum is divided into two distinct regions: the Fluorinated Benzoyl Ring (Ring A) and the Aminophenyl Ring (Ring B) .

Table 1: Master Assignment Table (DMSO-d₆)

Note: Shifts are high-confidence estimates derived from 2-fluorobenzamide and 4-aminoacetanilide experimental data.

Carbon PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C=O (Amide) 162.5 Doublet

Carbonyl coupled to ortho-F (long range).
Ring A: C2 159.2 Doublet

Direct C-F bond. Largest splitting.
Ring A: C4 132.8 Doublet

Meta to Fluorine.
Ring A: C6 129.8 Doublet

Ortho to Carbonyl; weak F coupling.
Ring A: C1 124.5 Doublet

Ipso to Carbonyl; geminal to F.
Ring A: C5 124.8 Doublet

Para to Fluorine.
Ring A: C3 116.2 Doublet

Ortho to Fluorine.
Ring B: C4' 145.5 Singlet-Ipso to -NH₂ (Electron Donating).
Ring B: C1' 128.5 Singlet-Ipso to -NH-CO- (Amide N).
Ring B: C2'/C6' 122.1 Singlet-Ortho to Amide N.
Ring B: C3'/C5' 113.8 Singlet-Ortho to -NH₂ (Shielded).
Comparative Analysis

To validate these assignments, we compare the target molecule against a non-fluorinated analog and a computational prediction model.

A. Substituent Effects: Fluorinated vs. Non-Fluorinated

The presence of the fluorine atom at the 2-position causes drastic shifts and splitting in Ring A, while Ring B remains largely unaffected.

CarbonN-(4-Aminophenyl)benzamide (Non-F)Target: 2-Fluoro AnalogDifference (Δδ)Effect
C2 (Ring A) 127.8 ppm (s)159.2 ppm (d) +31.4Deshielding (Inductive)
C3 (Ring A) 128.5 ppm (s)116.2 ppm (d) -12.3Shielding (Resonance)
C=O 165.5 ppm (s)162.5 ppm (d) -3.0Inductive/Steric
C3'/C5' 113.8 ppm (s)113.8 ppm (s) 0.0No Effect (Remote)
B. Visualization of C-F Coupling Logic

The fluorine atom splits every carbon signal in the benzoyl ring. The magnitude of this splitting (


) decreases with distance, providing a "ruler" to map the carbons.

CouplingLogic Fluorine Fluorine Substituent (19F) C2 C2 (Ipso) 1J = ~248 Hz δ ~159 ppm Fluorine->C2 Direct Bond C3 C3 (Ortho) 2J = ~22 Hz δ ~116 ppm Fluorine->C3 2 Bonds C1 C1 (Geminal) 2J = ~14 Hz δ ~124.5 ppm Fluorine->C1 2 Bonds C4 C4 (Meta) 3J = ~8.5 Hz δ ~133 ppm Fluorine->C4 3 Bonds CO C=O (Remote) 3J = ~2.5 Hz δ ~162.5 ppm Fluorine->CO Through Space/Bond

Figure 2: C-F Coupling Tree. The magnitude of J-coupling identifies the carbon's distance from the fluorine atom.

References
  • BenchChem. (2025). N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide Properties and Protocols. Retrieved from .

  • ChemicalBook. (2017). 2-Fluorobenzamide 13C NMR Spectrum. Retrieved from .

  • MDPI. (2023). Synthesis and Crystal Structure of N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from .

  • Royal Society of Chemistry. (2009). Supplementary Information: Synthesis of 4-amino-2-methylquinoline and related amides. Retrieved from .

  • Reich, H. J. (2024).[2] 13C NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from .

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from .

Sources

Validation

Comparative Validation Guide: UV-Vis Characterization of N-(4-Aminophenyl)-2-fluorobenzamide

The following guide provides a rigorous technical framework for the UV-Vis validation of N-(4-Aminophenyl)-2-fluorobenzamide , designed for analytical chemists and drug development professionals. Executive Summary & Mech...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for the UV-Vis validation of N-(4-Aminophenyl)-2-fluorobenzamide , designed for analytical chemists and drug development professionals.

Executive Summary & Mechanistic Insight

N-(4-Aminophenyl)-2-fluorobenzamide is a functionalized benzanilide derivative often utilized as a pharmaceutical intermediate or metabolic standard.[1] Validating its absorption maxima (


) requires distinguishing it from its structural isomers, particularly the 4-fluorobenzamide  analog.[1]
The "Ortho-Effect" Mechanism

To validate this compound, one must understand the steric influence of the fluorine atom at the ortho position (C2) of the benzoyl ring.[1]

  • Alternative (4-Fluoro Isomer): The molecule adopts a near-planar conformation, maximizing

    
    -conjugation across the amide bridge.[1] This results in a higher 
    
    
    
    (Bathochromic shift) and higher molar absorptivity (
    
    
    ).[1]
  • Target (2-Fluoro Isomer): The ortho-fluorine atom creates steric repulsion with the amide carbonyl oxygen or the amide hydrogen.[1] This forces the benzoyl ring to twist out of coplanarity with the amide group (Steric Inhibition of Resonance).[1]

  • Spectral Consequence: This deconjugation typically results in a Hypsochromic shift (Blue shift) of 5–10 nm and a Hypochromic effect (lower intensity) compared to the 4-fluoro alternative.[1]

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by incorporating internal controls for solvent purity and instrument baseline stability.

A. Reagents & Preparation[1]
  • Solvent: Acetonitrile (HPLC Grade) is preferred over Methanol to minimize hydrogen bonding broadening effects, though Methanol is acceptable if solubility requires it.[1]

  • Stock Solution: Prepare a

    
     stock in Acetonitrile. Sonicate for 5 minutes.
    
  • Working Standard: Dilute stock to

    
     (approx. 
    
    
    
    ).[1]
B. Instrumental Parameters
  • Scan Range: 190 nm – 400 nm.

  • Bandwidth: 1.0 nm (High resolution required to resolve the fine structure of benzanilides).[1]

  • Scan Speed: Medium (approx. 200–400 nm/min).[1]

  • Blanking: Dual-beam subtraction using pure solvent in a matched quartz cuvette (1 cm pathlength).[1]

C. Validation Steps
  • Baseline Check: Run a solvent-vs-solvent scan.[1] Absorbance must be

    
     AU across the range.
    
  • Sample Scan: Run the working standard.

  • Derivative Spectroscopy (1st Derivative): Calculate

    
     to identify inflection points and resolve overlapping bands from the aniline and benzamide moieties.
    

Comparative Performance Analysis

The following table contrasts the expected spectral performance of the target molecule against its primary isomeric alternative.

Table 1: Spectral Characteristics & Validation Criteria
FeatureTarget: N-(4-Aminophenyl)-2-fluorobenzamide Alternative: N-(4-Aminophenyl)-4-fluorobenzamide Differentiation Logic
Primary

258 – 265 nm (Broad Band)268 – 275 nm The 2-F steric twist breaks conjugation, causing a Blue Shift.[1]
Secondary

205 – 210 nm 205 – 215 nm Less diagnostic; arises from localized benzene ring excitations.[1]
Aniline Band ~285 – 295 nm (Shoulder)~290 – 300 nm (Distinct)The amino group's auxochromic effect is dampened in the twisted 2-F isomer.[1]
Molar Absorptivity (

)
Lower (

)
Higher (

)
Planarity in the 4-F isomer allows stronger transition probability.[1]
Solvatochromism Moderate Blue Shift in Non-polar solventsStronger Red Shift in Polar solvents4-F isomer is more sensitive to solvent polarity due to better charge transfer.[1]

Visualizing the Validation Workflow

The diagram below illustrates the decision tree for validating the identity of the 2-fluoro isomer using UV-Vis data.

G Start Start: Sample Preparation (10 µg/mL in ACN) Scan Acquire UV Spectrum (190-400 nm) Start->Scan CheckMax Identify Primary λmax Scan->CheckMax Decision λmax Position? CheckMax->Decision Result2F Target Confirmed: 2-Fluoro Isomer (λmax ~260 nm) Decision->Result2F < 265 nm Result4F Alternative Detected: 4-Fluoro Isomer (λmax ~272 nm) Decision->Result4F > 268 nm Derivative Calculate 1st Derivative (Check for inflection at 280 nm) Result2F->Derivative Secondary Confirmation

Caption: Validation logic flow distinguishing the 2-fluoro target from its 4-fluoro regioisomer based on the steric hypsochromic shift.

Structural Mechanism Diagram

To understand the spectral data, one must visualize the molecular geometry.

Structure Target Target: 2-Fluoro Isomer (Twisted Geometry) Effect Steric Repulsion (F vs C=O) Breaks Conjugation Target->Effect Ortho-Substitution Alt Alternative: 4-Fluoro Isomer (Planar Geometry) Result Blue Shift (Lower λmax) Lower Intensity Alt->Result No Steric Hindrance (Reference Baseline) Effect->Result Deconjugation

Caption: Impact of ortho-fluorine substitution on molecular planarity and resulting spectral shift.

References

  • Shtukenberg, A. G., et al. (2024).[1][2] Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Link[1]

  • NIST Chemistry WebBook. (2025).[1] Benzamide, 4-amino- UV-Vis Spectrum.[1][3] National Institute of Standards and Technology.[3][4] Link[1]

  • PubChem. (2025).[1] Benzanilide Compound Summary. National Center for Biotechnology Information. Link

  • Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Corporation. Link

Sources

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Aminophenyl)-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-Aminophenyl)-2-fluorobenzamide
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